This compound exhibits remarkable solid-form diversity, with recent research revealing an extensive array of polymorphs, solvates, and hydrates [1]:
| Form Type | Designation | Key Characteristics | Stability & Transformation |
|---|
| Anhydrates | AH-I to AH-V [1] | Distinct packing arrangements [1] | AH-II: Thermodynamically stable at room/low temps [1] AH-I: Stable at higher temps; kinetically stable at RT [1] | | Monohydrates | Hy1-I & Hy1-II [1] | Close structural resemblance [1] | — | | Solvates | 9 with solvents (THF, MeOH, EtOH, etc.) [1] | THF & DMSO solvates are isostructural [1] | Intermediates for anhydrous polymorph formation via controlled desolvation [1] |
The discovery of multiple forms underscores that the probability of finding polymorphs depends significantly on the time and resources dedicated to solid-form screening [1].
A multi-technique approach is crucial for complete characterization, as each method provides complementary information.
| Technique | Key Information | Application Example & Sensitivity |
|---|---|---|
| Powder X-ray Diffraction (PXRD) | Primary technique for crystal form identification; fingerprinting [2] | Structure solution from PXRD data for novel forms [1] |
| Thermal Analysis (DSC/TGA) | Melting points, phase transitions, desolvation events, stability [1] | Distinguishing between anhydrates, hydrates, and solvates [1] |
| Solid-State NMR (ssNMR) | Molecular conformation, H-bonding, inequivalent sites [2] [3] | High sensitivity to conformational changes; quantitative (LOD ~0.1-1%) [3] |
| Vibrational Spectroscopy (FT-IR/Raman) | Molecular vibrations, H-bonding motifs, functional groups [1] | Identification of different solid forms via spectral changes [1] [2] |
| Hot-Stage Microscopy (HSM) | Direct visualization of phase changes, melting, recrystallization [1] | Observation of transformation behavior in real-time [1] |
| Gravimetric Moisture Sorption | Hydration/dehydration behavior, form stability under humidity [1] | Assessment of AH-I's superior stability against hydration [1] |
A robust screening strategy uses multiple methods to maximize the chance of discovering new solid forms. The following workflow outlines a comprehensive approach:
The workflow encompasses several key experimental methods with specific protocols:
The table below summarizes the solid forms of sulfaguanidine identified through experimental screening. A 2024 study significantly expanded the known solid-state landscape, confirming five anhydrate polymorphs (AH-I to AH-V), two monohydrate polymorphs (Hy1-I and Hy1-II), and nine solvates [1] [2].
| Form Type | Specific Forms Identified | Stability & Characteristics |
|---|
| Anhydrates (Polymorphs) | AH-I, AH-II, AH-III, AH-IV, AH-V [1] [2] | AH-II: Thermodynamically stable at room and low temperatures [1] [2]. AH-I: Stable at higher temperatures; kinetically stable at room temperature and more stable against hydration [1] [2]. | | Hydrates | Hy1-I, Hy1-II [1] [2] | The two hydrate forms show close structural resemblance [1] [2]. | | Solvates | With THF, Methanol, Ethanol, t-Butanol, Acetone, Cyclohexanone, DMSO, DMF, Dimethyl acetamide [1] [2] | Most are structurally distinct; only the THF and DMSO solvates are isostructural [1] [2]. |
Crystal structure prediction (CSP) for this compound involves generating low-energy crystal packing arrangements computationally and comparing them with experimental data.
The following diagram illustrates the integrated workflow of computational and experimental methods for crystal structure prediction:
For researchers aiming to reproduce or build upon these findings, here are the key experimental methodologies used in the cited studies.
This method was crucial for obtaining pure anhydrous polymorphs, including the novel AH-V.
A comprehensive screen uses multiple techniques to maximize the discovery of solid forms.
A full characterization suite is essential for identifying and differentiating between solid forms.
The stability of this compound's various solid forms is a critical consideration. While AH-II is the thermodynamically stable polymorph at room temperature, AH-I demonstrates greater kinetic stability and is more resistant to hydration, which may make it a preferable form for certain pharmaceutical development pathways [1] [2].
This compound is a sulfonamide antibiotic that has maintained relevance due to its specific physicochemical properties and specialized applications. As a derivative of sulfanilamide, its core structure consists of a sulfonamide group linked to a guanidine moiety [1]. The figure below illustrates the core structural relationship between sulfanilamide and this compound.
Structural derivation of this compound from the sulfanilamide core.
Its primary mechanism of action is historically rooted in the competitive inhibition of bacterial dihydropteroate synthase. This enzyme is crucial for the incorporation of para-aminobenzoic acid (PABA) into folic acid, thereby depleting nucleotides and inhibiting bacterial growth [2]. A key differentiator for this compound is its high pKa of approximately 12.1 [3]. This makes the molecule predominantly positively charged at physiological pH, which is directly responsible for its poor absorption from the gastrointestinal tract [2] [1]. This property historically led to its classification as a "Sulfonamide Limited to the Gastrointestinal Tract" [2], aiming to act locally on gut flora.
Although its human medical use has declined, this compound remains significant in several sectors. The global market is projected to grow from an estimated USD 120 million in 2024 to USD 180 million by 2033, with a compound annual growth rate (CAGR) of 5.5% [4]. Another analysis projects a stronger CAGR of 10.6% from 2025 to 2032, driven by demand in developing regions and veterinary applications [5].
The table below summarizes its primary contemporary uses:
| Application Area | Specific Use | Key Rationale & Findings |
|---|---|---|
| Veterinary Medicine [6] | Treatment of bacterial infections in livestock (cattle, pigs, poultry), such as enteritis. | Cost-effectiveness; improves animal health and productivity; reports of faster recovery and lower mortality. |
| Industrial Chemistry [6] | Manufacturing of dyes and pigments, particularly azo dyes. | Chemical properties facilitate synthesis; provides consistent colorfastness and high yield. |
| Agriculture [6] | Component in fungicide and pesticide formulations. | Antimicrobial properties help control plant pathogens; can increase crop yields. |
| Pharmaceutical R&D [6] | Foundation for developing new antibiotic derivatives. | Aims to overcome bacterial resistance issues associated with traditional sulfonamides. |
| Analytical Chemistry [6] [3] | Reagent in laboratory assays and solid-phase extraction. | Stability and reactivity are suitable for detecting bacterial contamination and analyzing environmental water samples. |
For research and development purposes, the key technical data is summarized below.
| Property | Details |
|---|---|
| Chemical Name | N-(4-aminobenzenesulfonyl)guanidine [7] |
| Molecular Formula | C7H10N4O2S [7] |
| Average Molecular Weight | 214.24 g/mol [7] |
| CAS Number | 57-67-0 [7] |
| Chemical Structure | Aromatic benzenesulfonamide with a guanidine substituent on the sulfonamide nitrogen (N1) [7] [1]. |
| ATC Code | A07AB03 [7] (Antidiarrheals, intestinal antiinflammatory/antiinfective agents). |
| pKa | ~12.1 [3] (Strongly basic). |
| Solubility | 0.805 mg/mL (predicted) [7]. Generally soluble in aqueous alkali hydroxides [1]. |
| Log P | -1.22 (Hydrophilic) [1]. |
Recent patent literature describes improved synthesis methods. One modern preparation involves a purification process to achieve compendial grade quality. The workflow for this method is shown below.
Workflow for a modern this compound purification process [8].
The washing step continues until impurities are reduced to specified limits: chlorides ≤ 0.02% and sulfates ≤ 0.04% [8].
A specific Molecularly Imprinted Polymer (MIP) solid-phase extraction method has been developed to isolate this compound from complex water samples, addressing its challenging physicochemical properties [3].
Research and commercial interest in this compound are evolving in several key areas:
This compound serves as a compelling example of a classic pharmaceutical agent that has found sustained, niche utility. Its unique physicochemical properties, which initially defined its therapeutic application, now underpin its value in veterinary science, industrial processes, and analytical chemistry. Future growth and relevance will be driven by innovation in derivative development, sophisticated analytical methods for environmental monitoring, and careful adherence to an evolving regulatory landscape.
This compound (SGN), chemically known as N-(4-aminobenzenesulfonic)guanidine, is a sulfonamide antibiotic that has maintained relevance in both human and veterinary medicine despite being one of the older antimicrobial agents. As a derivative of sulfanilamide, this compound exhibits antibacterial activity primarily against gastrointestinal pathogens due to its poor systemic absorption, making it particularly useful for treating enteric infections such as bacillary dysentery. The molecular structure of this compound features several active fragments: aniline, sulfonic, and guanidine groups, each contributing to its chemical behavior and analytical properties. Recent research has explored this compound's potential applications beyond antimicrobial use, including its role in drug design scaffolds for developing anticancer, antidiabetic, and anti-inflammatory agents [1].
The fluorimetric determination of this compound leverages its intrinsic molecular properties and its ability to form luminescent complexes with various host molecules. This compound's structure includes chromophore groups that enable intermolecular interactions with proton-donor solvents, forming hydrogen-bonded complexes that exhibit characteristic fluorescence emissions. The physicochemical properties of this compound, particularly its amphoteric nature resulting from the sulfamoyl functional group (which confers acidity) and the basic amine functionality, significantly influence its analytical behavior. Understanding these properties is essential for developing sensitive and selective fluorimetric methods, as the ionization state of this compound varies with pH and affects both its complex formation capacity and fluorescence quantum yield [2] [3].
The fluorimetric determination of this compound employs various methodological approaches with differing mechanisms of fluorescence enhancement, sensitivity, and applicability to complex matrices. The selection of an appropriate method depends on factors including the required sensitivity, available instrumentation, sample matrix complexity, and necessary throughput. Below is a comprehensive comparison of the primary fluorimetric methods developed for this compound quantification:
Table 1: Comparison of Fluorimetric Methods for this compound Determination
| Method | Mechanism | Linear Range (μg mL⁻¹) | LOD (μg mL⁻¹) | Key Advantages | Primary Applications |
|---|---|---|---|---|---|
| β-CD Complexation [4] | Host-guest inclusion complex formation | Up to 1.0 | Not specified | Enhanced fluorescence, simple procedure | Human urine, pharmaceutical formulations |
| CDs-PCMIP Sensor Array [5] | Molecular imprinting with fluorescence enhancement | Not specified | Not specified | High selectivity for multiple sulfonamides | Fish samples, food safety screening |
| HPLC-FLD [6] | Pre-column derivatization with fluorescamine | Not specified | ~0.01 | High sensitivity, multi-analyte capability | Honey, complex food matrices |
Each method offers distinct advantages for specific application contexts. The β-cyclodextrin complexation method provides a straightforward approach for direct determination in biological fluids, while the molecularly imprinted sensor array enables rapid screening of multiple sulfonamides simultaneously. The HPLC-FLD method offers exceptional sensitivity for monitoring this compound residues at trace levels in complex food matrices, though it requires more extensive sample preparation and specialized instrumentation [4] [5] [6].
Table 2: Analytical Figures of Merit for this compound Determination in Different Matrices
| Matrix | Sample Preparation | Detection Time | Selectivity Challenges | Validation Approach |
|---|---|---|---|---|
| Human urine [4] | Dilution, buffer adjustment | ~20 min per analysis | Endogenous fluorophores | Comparison with HPLC method |
| Fish tissue [5] | Extraction, centrifugation | 200 s for sensor array | Other sulfonamides | LDA pattern recognition |
| Honey [6] | Methanol extraction, glycosidic bond cleavage | ~30 min chromatographic run | Sugar matrix effects | Recovery studies, LOQ verification |
The method based on host-guest complexation with beta-cyclodextrin (β-CD) exploits the molecular encapsulation of this compound within the hydrophobic cavity of β-cyclodextrin molecules. This complex formation significantly enhances the native fluorescence of this compound through restriction of molecular rotation and protection from non-radiative decay pathways. Beta-cyclodextrin is a cyclic oligosaccharide consisting of seven glucose units arranged in a toroidal shape with a hydrophobic interior and hydrophilic exterior, creating an ideal environment for accommodating appropriate guest molecules like this compound. The formation of a 1:1 stoichiometric complex between this compound and β-cyclodextrin has been established, with association constants sufficient for analytical applications under optimized conditions. This complexation not only increases fluorescence intensity but also improves the method selectivity by providing a molecular recognition element that distinguishes this compound from other fluorescent compounds in complex matrices [4].
The complexation mechanism is influenced by several chemical variables including pH, ionic strength, temperature, and solvent composition. Optimal complex formation occurs in aqueous solutions at neutral to slightly basic pH, where this compound exists in an appropriate ionization state for inclusion within the β-CD cavity. The structural compatibility between this compound and the β-CD cavity allows for insertion of the aromatic ring system while the guanidine moiety remains partially exposed to the aqueous environment. This specific orientation within the host molecule creates a rigidochromic effect that reduces vibrational and rotational energy loss, thereby enhancing fluorescence quantum yield. The stability of the inclusion complex ensures reproducible fluorescence measurements with minimal interference from temperature fluctuations or minor changes in solvent composition [4] [2].
Beta-cyclodextrin solution preparation: Dissolve 0.5 g of beta-cyclodextrin in 100 mL of phosphate buffer (pH 7.0) using mild heating and sonication to ensure complete dissolution. This yields a 4.5 mM stock solution.
This compound standard solutions: Prepare a primary standard solution of this compound at 100 μg mL⁻¹ in methanol. Prepare working standards in the concentration range of 0.05-1.0 μg mL⁻¹ by appropriate dilution with phosphate buffer.
Complex formation: For each measurement, mix 1.0 mL of this compound standard solution with 1.0 mL of beta-cyclodextrin solution and 1.0 mL of phosphate buffer (pH 7.0) in a quartz cuvette.
Equilibration: Allow the mixture to stand for 10 minutes at room temperature (25°C) to ensure complete complex formation.
Fluorescence measurement: Place the cuvette in the fluorimeter and record the fluorescence emission spectrum from 300-500 nm using an excitation wavelength of 280 nm. Use slit widths of 5 nm for both excitation and emission monochromators.
Calibration curve: Plot the fluorescence intensity at the maximum emission wavelength (typically around 340 nm) against this compound concentration. The curve should be linear in the range of 0.05-1.0 μg mL⁻¹.
For analysis of human urine samples, incorporate a sample preparation step: Dilute urine samples 1:10 with phosphate buffer and centrifuge at 5000 rpm for 10 minutes to remove particulate matter. Apply the supernatant to the procedure above, using the standard addition method for quantification to compensate for matrix effects [4].
The following workflow diagram illustrates the beta-cyclodextrin complexation method:
The molecularly imprinted polymer (MIP) sensor incorporating carbon dots (CDs) and photonic crystals (PCs) represents a sophisticated approach for selective this compound determination. This method combines the recognition specificity of molecular imprinting with the fluorescence properties of carbon dots and the signal enhancement capabilities of photonic crystals. Molecular imprinting creates synthetic polymers with tailor-made binding sites complementary to this compound in size, shape, and functional group orientation. The molecularly imprinted polymer is prepared using methacrylic acid (MAA) as a functional monomer that interacts with this compound through hydrogen bonding and electrostatic interactions, with ethylene glycol dimethacrylate (EGDMA) serving as a cross-linker to stabilize the polymeric structure. The inclusion of carbon dots as fluorescence reporters provides stable, photobleaching-resistant fluorescence signals, while the photonic crystal structure amplifies these signals through the slow-photon effect that occurs at the edges of the photonic band gap, resulting in up to 73-fold fluorescence enhancement compared to conventional sensors [5].
The sensor is configured as a multi-channel array with different molecularly imprinted polymers and one non-imprinted control polymer to generate distinctive response patterns for various sulfonamides, including this compound. This array approach compensates for the potential cross-reactivity of individual molecularly imprinted polymers with structurally similar sulfonamides. When this compound binds to the specific recognition sites within the molecularly imprinted polymer, it causes changes in the fluorescence intensity of the embedded carbon dots through various mechanisms including fluorescence resonance energy transfer, photoinduced electron transfer, or changes in the local refractive index. The differential response across the sensor channels creates a unique "fingerprint" for this compound that can be distinguished from other sulfonamides through pattern recognition techniques such as linear discriminant analysis (LDA), providing both identification and quantification capabilities even in complex sample matrices [5].
Carbon dots synthesis: Prepare carbon dots by hydrothermal method using citric acid (1.0 g) and urea (1.0 g) in 10 mL of water. Transfer to a Teflon-lined autoclave and heat at 180°C for 6 hours. Cool to room temperature, filter through 0.22 μm membrane, and dialyze for 24 hours.
Molecular imprinting preparation: Prepare pre-polymerization mixture containing this compound template (0.1 mmol), methacrylic acid (6.0 mmol), ethylene glycol dimethacrylate (24 mmol), carbon dots (0.06 mg mL⁻¹), and azobisisobutyronitrile (AIBN, 20 mg) as initiator in 10 mL of methanol.
Polymerization: Sonicate the mixture for 10 minutes, purge with nitrogen for 15 minutes, and seal in glass vials. Polymerize at 60°C for 24 hours in a water bath.
Template removal: Extract the template molecules using methanol:acetic acid (9:1, v/v) in a Soxhlet apparatus for 24 hours. Dry the resulting molecularly imprinted polymer under vacuum at 60°C.
Sensor assembly: Grind the molecularly imprinted polymer and suspend in ethanol (1 mg mL⁻¹). Deposit 10 μL aliquots on a clean glass substrate and allow to dry, creating the sensor array spots.
Sensor conditioning: Pre-wet the sensor array with 50 μL of phosphate buffer (pH 7.0) for 5 minutes before use.
Sample application: Apply 50 μL of standard or sample solution to each sensor spot and incubate for 200 seconds to allow binding equilibrium.
Fluorescence measurement: Measure fluorescence intensity of each sensor spot using a fluorescence reader with appropriate filter set (excitation 360 nm, emission 460 nm).
Data processing: Calculate the relative fluorescence response (ΔF/F₀) for each sensor channel, where F₀ is the initial fluorescence and ΔF is the change after sample application.
Pattern recognition: Input the four-channel response data into a pre-established linear discriminant analysis model for this compound identification and quantification.
For fish tissue samples, homogenize 1 g of tissue with 5 mL of acetonitrile, centrifuge at 8000 rpm for 10 minutes, evaporate the supernatant under nitrogen, and reconstitute in 1 mL of phosphate buffer before analysis [5].
The following diagram illustrates the molecularly imprinted polymer sensor array fabrication and application:
The determination of this compound using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) combines the separating power of liquid chromatography with the sensitivity of fluorescence detection. This method is particularly valuable for analyzing this compound in complex matrices where multiple sulfonamides may be present simultaneously. Since this compound lacks strong native fluorescence, the method employs pre-column derivatization with fluorescamine, a reagent that reacts specifically with primary amines to form highly fluorescent pyrrolinone derivatives. The derivatization reaction occurs rapidly under mild conditions, forming a fluorescent complex that enables sensitive detection at trace levels. The reaction mechanism involves nucleophilic attack of the this compound primary amino group on the fluorescamine molecule, resulting in ring opening and subsequent cyclization to form the fluorescent product. This derivative exhibits strong fluorescence with excitation and emission maxima at approximately 405 nm and 495 nm, respectively, allowing for selective detection even in the presence of other non-amine containing compounds [6].
A significant challenge in analyzing this compound in certain matrices like honey is the formation of N-glycosidic bonds between this compound and sugar molecules. These stable bonds can hinder extraction and derivatization, leading to reduced recovery and sensitivity. The method addresses this issue through the inclusion of methanol in the sample preparation, which effectively breaks these glycosidic bonds and releases free this compound for analysis. The chromatographic separation typically employs a reversed-phase C18 column with a gradient elution system using methanol or acetonitrile and water, often with added modifiers to improve peak shape and resolution. The combination of efficient chromatographic separation, specific derivatization, and sensitive fluorescence detection allows for quantification of this compound at levels as low as 10 ng g⁻¹ in complex samples, making it suitable for monitoring sulfonamide residues in food and environmental matrices where regulatory limits are increasingly stringent [6].
Sample extraction: Weigh 1.0 g of honey into a 15 mL centrifuge tube. Add 5 mL of methanol and vortex mix for 2 minutes. For solid samples, homogenize with acetonitrile before methanol addition.
Ultrasonic extraction: Sonicate the mixture for 15 minutes in a water bath sonicator, then centrifuge at 5000 rpm for 10 minutes.
Supernatant collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle nitrogen stream at 40°C.
Reconstitution: Reconstitute the residue in 1.0 mL of mobile phase A and filter through a 0.22 μm PVDF syringe filter.
Derivatization: Mix 100 μL of the processed sample with 100 μL of borate buffer (pH 9.0) and 50 μL of fluorescamine solution. Allow to react for 5 minutes at room temperature.
Chromatographic conditions:
Quantification: Measure peak areas and calculate this compound concentration using an internal standard calibration curve prepared in the same matrix [6].
The fluorimetric methods for this compound determination find diverse applications across multiple fields, from therapeutic drug monitoring to food safety assurance. In pharmaceutical analysis, these methods support quality control of this compound-containing formulations and bioavailability studies. The beta-cyclodextrin complexation method has been successfully applied to determine this compound in human urine samples at representative therapeutic ranges, demonstrating its utility for pharmacokinetic studies and therapeutic monitoring. The method's capability to analyze binary mixtures of sulfonamides, such as this compound with sulfamethoxazole, using multivariate calibration models like partial least squares (PLS-1), further expands its application to combination drug formulations. The validation of this method against established HPLC techniques confirms its reliability for pharmaceutical analysis, with satisfactory results for the assayed method in terms of accuracy, precision, and sensitivity [4].
In the food safety sector, fluorimetric methods address the growing need for monitoring antibiotic residues in animal-derived food products. This compound, like other sulfonamides, is sometimes used in veterinary medicine, leading to potential residue accumulation in products such as honey, fish, and meat. The molecularly imprinted polymer sensor array has demonstrated excellent performance in identifying and quantifying this compound in fish samples, achieving 100% classification accuracy for five different sulfonamides when combined with linear discriminant analysis pattern recognition. Similarly, the HPLC-FLD method has been validated for trace analysis of this compound in honey, with quantification limits of approximately 10 ng g⁻¹, sufficient to comply with regulatory action limits set by various countries (20-50 ng g⁻¹ for total sulfonamides). These methods provide valuable tools for regulatory agencies and food producers to ensure compliance with food safety standards and minimize consumer exposure to antibiotic residues [5] [6].
The applicability of these methods extends to environmental monitoring and industrial quality control. This compound's presence in environmental waters resulting from agricultural runoff or pharmaceutical waste discharge can be monitored using these sensitive fluorimetric methods. Additionally, quality control in pharmaceutical manufacturing and raw material testing benefits from the rapid, specific, and cost-effective nature of these analytical approaches, particularly the sensor array method which offers high throughput screening capability. As research continues to explore new applications of this compound scaffolds in drug development, these analytical methods will play an increasingly important role in characterizing new molecular entities and monitoring their synthesis and purification [7] [1].
Successful implementation of this compound fluorimetric methods requires attention to potential technical challenges and optimization of critical parameters. For the beta-cyclodextrin complexation method, the pH of the solution significantly influences complex formation and fluorescence intensity. Deviation from the optimal pH range (6.5-7.5) can reduce complex stability and fluorescence enhancement. If low fluorescence signals are observed, verify the pH and adjust if necessary using dilute NaOH or HCl solutions. The beta-cyclodextrin concentration should be in sufficient excess (typically 10-100 fold molar ratio) to ensure complete complexation of this compound. If precipitation occurs in the solution, consider sonicating the beta-cyclodextrin stock solution to ensure complete dissolution or mildly heating to 40-50°C while avoiding degradation. For urine samples, matrix effects can quench fluorescence; the standard addition method is recommended to compensate for these effects rather than simple calibration curves prepared in buffer [4].
For the molecularly imprinted polymer sensor array, inconsistent sensor responses between batches may arise from variations in polymer preparation. Strict control of the monomer-to-template ratio during polymerization is critical for creating uniform binding sites with high affinity for this compound. The recommended molar ratio of 60:1 (methacrylic acid to template) should be maintained precisely. If sensor sensitivity decreases over time, check the carbon dots fluorescence stability and store sensors in dark, dry conditions to prevent photodegradation and moisture absorption. For complex samples like fish tissue, extraction efficiency can vary; include recovery standards such as deuterated this compound analogs if available, or use the method of standard additions to validate extraction efficiency for each sample type. If cross-reactivity with other sulfonamides interferes with specific this compound detection, optimize the linear discriminant analysis model with a larger training set that includes potential interferents at expected concentration ratios [5].
For the HPLC-FLD method, the primary challenge is often efficient derivatization of this compound with fluorescamine. The derivatization reaction requires careful control of pH (optimally pH 8-9) and reaction time. If peak shapes are broad or show tailing, consider adding ion-pairing reagents such as pentane sulfonic acid to the mobile phase or adjusting the formic acid concentration. If sensitivity is inadequate, confirm the freshness of fluorescamine solution as it degrades over time, especially in aqueous solutions. For honey samples, incomplete breaking of N-glycosidic bonds can reduce recovery; ensure sufficient methanol concentration and consider extending the extraction time or using mild heating (40°C) to enhance bond cleavage. If the chromatographic baseline shows excessive noise or drift, thoroughly degas all mobile phases and ensure the fluorescence detector lamp has sufficient hours of remaining life [6].
The fluorimetric determination of this compound encompasses diverse methodological approaches suitable for different analytical needs and sample matrices. The beta-cyclodextrin complexation method offers a straightforward, cost-effective solution for pharmaceutical and clinical applications, while the molecularly imprinted polymer sensor array provides rapid, high-throughput screening capability for food safety monitoring. The HPLC-FLD method delivers exceptional sensitivity and specificity for trace residue analysis in complex matrices. Advances in material science, particularly the development of novel fluorescent nanomaterials like carbon dots and the integration of signal enhancement strategies using photonic crystals, continue to push the detection limits of these methods. Additionally, the application of multivariate calibration and pattern recognition techniques addresses the challenge of analyzing this compound in the presence of structurally similar sulfonamides. As research continues to explore new therapeutic applications of this compound scaffolds and regulatory standards for antibiotic residues become increasingly stringent, these fluorimetric methods will remain essential tools for pharmaceutical analysis, food safety assurance, and environmental monitoring [4] [5] [6].
Beta-cyclodextrin (β-CD) represents a cyclic oligosaccharide consisting of seven α-(1,4)-linked D-glucopyranose units that form a truncated cone structure with a hydrophilic exterior and hydrophobic interior cavity. This unique architecture enables β-CD to function as a molecular host for various guest molecules through non-covalent interactions, resulting in stable inclusion complexes with enhanced physicochemical properties. The complexation of pharmaceutical compounds with β-CD has gained significant attention in drug development due to its ability to improve aqueous solubility, enhance stability, and increase bioavailability of poorly soluble active pharmaceutical ingredients (APIs).
Sulfaguanidine (SGN), a short-acting sulfonamide antibiotic, exhibits limited aqueous solubility that restricts its therapeutic potential. The host-guest complexation between this compound and β-cyclodextrin represents a promising strategy to overcome these limitations. Studies have demonstrated that this complexation occurs with 1:1 stoichiometry and results in measurable changes to the drug's spectroscopic properties and solubility characteristics. [1] These inclusion complexes are particularly valuable in pharmaceutical formulations where enhanced dissolution rates and improved bioavailability are desired, making them suitable for oral solid dosage forms and other drug delivery systems. The following sections provide detailed experimental protocols and analytical methodologies for preparing, characterizing, and applying this compound-β-cyclodextrin inclusion complexes in pharmaceutical development.
The co-precipitation method represents one of the most efficient techniques for preparing inclusion complexes in aqueous media. [2]
Prepare aqueous β-CD solution: Dissolve 1.135 g β-CD (1 mmol) in 100 mL deionized water at 50°C with continuous stirring until complete dissolution.
Prepare this compound solution: Dissolve 0.214 g SGN (1 mmol) in 50 mL warm deionized water (40-50°C).
Mixing phase: Slowly add the this compound solution to the β-CD solution with constant stirring at 500 rpm.
Complex formation: Maintain the mixture at 50°C for 4-6 hours with continuous stirring to facilitate inclusion complex formation.
Precipitation and filtration: Cool the solution to room temperature and subsequently to 4°C for 12 hours to promote precipitation. Collect the precipitate by vacuum filtration.
Drying: Dry the collected complex under vacuum at 40°C for 24 hours until constant weight is achieved.
Storage: Store the final product in a desiccator protected from light until further analysis.
The freeze-drying method is particularly suitable for heat-sensitive compounds and typically yields amorphous products with enhanced dissolution properties. [3]
Prepare equimolar solution: Dissolve equimolar quantities of β-CD and this compound (1:1 molar ratio) in deionized water at room temperature.
Sonication: Place the solution in an ultrasonic bath for 1 hour to facilitate complexation.
Equilibration: Incubate the solution at 25.0°C (±0.1) in a thermostatic water bath for 48 hours with occasional shaking.
Freezing: Rapidly freeze the solution at -40°C for 4-6 hours.
Primary drying: Place the frozen solution in a freeze dryer at 0.1-0.01 mBar for 24 hours.
Secondary drying: Maintain the product under vacuum at room temperature for an additional 6 hours to remove residual moisture.
Collection: Collect the fluffy white product and store in airtight containers protected from light and moisture.
Table 1: Comparison of Complex Preparation Methods
| Parameter | Co-precipitation Method | Freeze-Drying Method |
|---|---|---|
| Process time | 24-36 hours | 72-80 hours |
| Temperature | 40-50°C | -40°C to 25°C |
| Product form | Crystalline solid | Amorphous powder |
| Scalability | Moderate | High |
| Equipment needs | Standard laboratory | Specialized freeze dryer |
| Yield | 75-85% | 85-95% |
Phase solubility studies according to the method reported by Higuchi and Connors provide essential information about complexation efficiency and stability constants. [4] [3]
Preparation of β-CD solutions: Prepare a series of aqueous β-CD solutions with concentrations ranging from 0 to 15 mM.
Addition of excess drug: Add an excess amount of this compound (approximately 50 mg) to each β-CD solution.
Equilibration: Sonicate the suspensions for 1 hour, then transfer to a thermostated water bath at 25.0°C (±0.1) with continuous shaking for 72 hours to reach equilibrium.
Separation: Filter the suspensions through 0.45 μm membrane filters to remove undissolved drug.
Analysis: Quantify this compound concentration in the filtrate by UV-Vis spectrophotometry at λmax = 262 nm.
Data processing: Construct the phase solubility diagram by plotting the concentration of dissolved this compound versus β-CD concentration.
Stability constant calculation: Calculate the stability constant (Kc) using the following equation based on the slope of the linear plot and the intrinsic solubility (S₀) of the drug:
[ K_c = \frac{\text{slope}}{S_0(1-\text{slope})} ]
UV-Vis spectroscopy provides a straightforward method to monitor complex formation through changes in absorption characteristics. [1]
Sample preparation: Prepare solutions of pure this compound, β-CD, physical mixture, and inclusion complex in appropriate concentrations (typically 10-50 μg/mL).
Spectral acquisition: Record UV-Vis spectra in the range of 200-400 nm using matched quartz cuvettes.
Analysis: Compare the absorption spectra for shifts in λmax, changes in absorption intensity, or appearance of new peaks indicative of complex formation.
Job's plot method: Prepare a series of solutions with varying mole fractions of host and guest while maintaining constant total concentration. Plot the absorbance difference against mole fraction to determine complex stoichiometry.
The complexation between this compound and β-CD can be effectively studied using fluorimetry due to the enhanced fluorescence properties upon inclusion. [1]
Instrument calibration: Set up the fluorimeter with excitation and emission slit widths of 5 nm.
Excitation scan: Determine the optimal excitation wavelength for this compound (typically ~260 nm).
Emission scan: Record emission spectra between 300-500 nm for this compound alone and in the presence of increasing β-CD concentrations.
Data analysis: Calculate association constants using the Benesi-Hildebrand equation:
[ \frac{1}{F-F_0} = \frac{1}{K(F_\infty-F_0)[CD]} + \frac{1}{F_\infty-F_0} ]
where F₀, F, and F∞ represent fluorescence intensities in the absence of CD, at an intermediate CD concentration, and at infinite CD concentration, respectively.
FT-IR spectroscopy helps identify changes in functional group vibrations resulting from complex formation. [4]
Sample preparation: Prepare KBr pellets containing approximately 1-2% w/w of sample (pure this compound, β-CD, physical mixture, and inclusion complex).
Spectral acquisition: Record FT-IR spectra in the range of 4000-400 cm⁻¹ with 4 cm⁻¹ resolution.
Key spectral regions: Focus analysis on:
Interpretation: Look for shifts, broadening, or disappearance of characteristic this compound peaks indicating inclusion within the β-CD cavity.
NMR spectroscopy, particularly 1D and 2D techniques, provides the most definitive evidence for inclusion complex formation and structural details. [5] [6]
Sample preparation: Dissolve 5-10 mg of sample in 0.6 mL of D₂O or DMSO-d₆.
¹H NMR analysis: Record ¹H NMR spectra at 25°C, noting chemical shift changes for both host and guest protons.
2D ROESY experiments: Perform ROESY experiments with mixing times of 200-400 ms to detect through-space interactions between β-CD cavity protons and this compound protons.
Assignment: Identify specific cross-peaks between β-CD H-3/H-5 protons (located inside the cavity) and this compound aromatic protons to confirm inclusion.
The following diagram illustrates the sequential workflow for the comprehensive characterization of the this compound-β-cyclodextrin inclusion complex:
TGA measures weight changes as a function of temperature, providing information about complex stability and decomposition patterns.
Instrument calibration: Calibrate the TGA instrument using standard reference materials.
Sample preparation: Weigh 5-10 mg of sample accurately in an aluminum crucible.
Experimental parameters:
Data analysis: Compare the thermal decomposition profiles of the inclusion complex with those of the physical mixture and individual components.
DSC detects thermal transitions such as melting, crystallization, and glass transitions, providing evidence of complex formation.
Sample preparation: Accurately weigh 2-5 mg of sample in sealed aluminum pans.
Experimental parameters:
Data interpretation: Look for the disappearance, shift, or broadening of the this compound melting endotherm (~190°C) in the inclusion complex, indicating loss of crystalline structure.
SEM provides visual evidence of complex formation through changes in surface morphology.
Sample preparation: Mount samples on aluminum stubs using double-sided adhesive tape.
Conductive coating: Sputter-coat with gold under argon atmosphere to a thickness of 10-15 nm.
Imaging: Acquire images at various magnifications (500x-5000x) at an accelerating voltage of 10-15 kV.
Analysis: Compare the morphology of the inclusion complex with physical mixtures and individual components.
The formation of this compound-β-cyclodextrin inclusion complexes follows 1:1 stoichiometry as established by Job's plot method and phase solubility studies. [1] The association constant (Kc) for the SGN-β-CD complex has been determined to be in the range of 29-56 M⁻¹, consistent with values reported for similar sulfonamide-β-CD complexes. [3] This moderate association constant indicates stable complex formation while allowing for efficient drug release under physiological conditions.
Table 2: Summary of Characterization Data for this compound-β-CD Complex
| Characterization Method | Observations for Inclusion Complex | Interpretation |
|---|---|---|
| Phase Solubility | AL-type diagram with increased drug solubility | 1:1 stoichiometry with stability constant 29-56 M⁻¹ |
| UV-Vis Spectroscopy | Hyperchromic shift and slight bathochromic shift | Changes in microenvironment of aromatic chromophores |
| Fluorimetry | Enhanced fluorescence intensity | Restricted molecular motion and reduced non-radiative decay |
| FT-IR | Shifting/broadening of S=O and N-H stretches | Inclusion of sulfonamide moiety in CD cavity |
| ¹H NMR | Upfield shifts of SGN aromatic protons | Shielding effect from CD cavity |
| ROESY | Cross-peaks between SGN aromatics and CD H-3/H-5 | Spatial proximity confirming inclusion |
| DSC | Disappearance/shift of SGN melting endotherm | Loss of crystalline structure |
| SEM | Changed morphology compared to physical mixture | Formation of new solid phase |
Structural analysis using NMR techniques, particularly 2D ROESY experiments, provides detailed information about the geometry of the inclusion complex. Studies of structurally related sulfonamides with β-CD have demonstrated that these drugs can form inclusion complexes through either the aniline ring or the heterocyclic ring. [6] For this compound, the predominant inclusion mode involves the penetration of the aromatic ring into the hydrophobic β-CD cavity, with the guanidine moiety remaining partially exposed to the aqueous environment.
This orientation is stabilized by van der Waals interactions between the hydrophobic interior of the β-CD cavity and the aromatic ring of this compound, along with hydrogen bonding interactions between the sulfonamide group and secondary hydroxyl groups at the wider rim of the β-CD torus. The relatively moderate binding constant ensures that the complex remains stable in formulation but readily dissociates to release the active drug at the site of action.
The complexation of this compound with β-cyclodextrin significantly enhances its aqueous solubility, potentially leading to improved bioavailability. Phase solubility studies demonstrate that the complex formation can increase this compound solubility by 1.5 to 3-fold depending on β-CD concentration. [4] This enhancement is particularly valuable for oral dosage forms where dissolution rate often represents the limiting factor for absorption.
The inclusion complex protects the drug molecule from premature degradation in the gastrointestinal tract while facilitating transport across biological membranes. The moderate association constant ensures that the drug is efficiently released at the absorption site, maximizing therapeutic efficacy while potentially reducing dosage frequency and side effects.
The changes in spectroscopic properties upon complex formation enable the development of enhanced analytical methods for this compound quantification. The fluorimetric method based on host-guest complexation with β-CD has been successfully applied to determine this compound in human urine samples at therapeutic concentrations (up to 1.0 μg/mL) using partial least squares (PLS-1) multivariate calibration. [1]
This approach offers advantages of improved sensitivity and selectivity compared to conventional UV-based methods, with satisfactory validation parameters when compared to reference HPLC methods. The complexation-based analytical methods are particularly useful for therapeutic drug monitoring and pharmacokinetic studies.
When developing pharmaceutical formulations containing this compound-β-CD inclusion complexes, several factors must be considered:
Compatibility with excipients: The inclusion complex should be evaluated for compatibility with common tablet fillers, binders, and disintegrants.
Processing conditions: The thermal stability of the complex should be assessed to determine suitable processing methods (direct compression, wet granulation, etc.).
Dissolution profile: Comparative dissolution studies should demonstrate the superiority of the inclusion complex over the pure drug.
Stability testing: Long-term and accelerated stability studies should be conducted according to ICH guidelines to establish shelf life.
The following diagram illustrates the pathway from complex preparation to pharmaceutical application, highlighting key evaluation steps:
The formation of inclusion complexes between this compound and β-cyclodextrin represents a promising strategy for enhancing the pharmaceutical properties of this antimicrobial agent. Comprehensive characterization using multiple analytical techniques confirms the successful complexation with 1:1 stoichiometry and moderate association constants that balance stability with efficient drug release.
The detailed protocols provided in these Application Notes enable researchers to consistently prepare and evaluate this compound-β-CD inclusion complexes for various pharmaceutical applications. The enhanced solubility, improved stability, and modified spectroscopic properties achieved through this host-guest complexation support the development of more effective dosage forms with potentially improved therapeutic outcomes.
Future research directions should focus on in vivo pharmacokinetic studies to validate the bioavailability enhancement, exploration of modified cyclodextrins for optimized complexation efficiency, and development of targeted delivery systems leveraging the inclusion complex as a core component.
Sulfaguanidine (4-amino-N-amidinobenzenesulfonamide) is a sulfonamide antibiotic widely used in veterinary medicine for both therapeutic purposes and growth promotion in food-producing animals. Its extensive application is attributed to broad-spectrum antimicrobial activity against gram-positive and gram-negative bacteria, low cost, and notable efficacy. Sulfonamides constitute approximately 9.2% of veterinary antimicrobial agents sold in European countries, representing the third most used class after tetracyclines (30.4%) and penicillins (26.9%) [1]. In animal husbandry, this compound is particularly effective against gastrointestinal infections and is frequently administered via medicated feed [2] [3].
The presence of antibiotic residues in animal feed poses significant public health concerns, including the development of antimicrobial resistance, potential allergic reactions in consumers, and environmental contamination through excretory products. To mitigate these risks, regulatory bodies worldwide have established strict maximum residue limits (MRLs). The European Union has set the MRL for total sulfonamides in edible tissues at 100 μg kg⁻¹, while China's GB 31650-2019 standard specifies MRLs ranging from 25-100 μg kg⁻¹ for various tissues [4] [3]. These stringent regulations necessitate the development of sensitive and reliable analytical methods for monitoring sulfonamide residues in complex matrices like animal feed.
The analysis of this compound in animal feed presents considerable technical challenges due to the complexity of the feed matrix, which contains numerous interfering compounds such as proteins, lipids, pigments, and other organic constituents that can co-extract with the target analytes and cause significant matrix effects during analysis. Additionally, this compound is highly polar and soluble in water, facilitating its transfer to various environmental compartments and biological tissues [5] [3]. This application note presents a robust, sensitive, and validated method for the determination of this compound in animal feed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), providing researchers and analytical laboratories with detailed protocols for implementation in routine monitoring and regulatory compliance.
This compound standard (purity ≥98%) should be acquired from certified reference material suppliers. Stock solutions (1.0 mg mL⁻¹) are prepared in HPLC-grade acetonitrile and stored at -20°C in amber glass vials to prevent photodegradation [4]. Working standard solutions are prepared by appropriate dilution with acetonitrile or mobile phase components.
HPLC-grade solvents including acetonitrile, methanol, and acetone are required for extraction and mobile phase preparation. Formic acid (for mass spectrometry) and ammonium acetate are necessary for mobile phase modification. Ultrapure water (18.2 MΩ·cm resistivity) should be obtained from a Milli-Q or equivalent water purification system [4] [6].
Extraction solvents: McIlvaine buffer solution (0.1 mol L⁻¹) is prepared by mixing 153 mL of 0.1 M citric acid with 96 mL of 0.2 M Na₂HPO₄. The Na₂EDTA-McIlvaine buffer (pH 4.0) is prepared by dissolving the appropriate amount of disodium ethylenediaminetetraacetate dihydrate (Na₂EDTA) in McIlvaine buffer [6]. For alternative methods, micellar solutions containing 0.05 M sodium dodecyl sulphate (SDS) in 0.02 M phosphate buffer (pH 3.0) with 6% propan-2-ol can be employed [1].
Clean-up materials: For the QuEChERS method, primary secondary amine (PSA, 50 μm), C18 sorbent (40-50 μm), magnesium sulfate anhydrous (MgSO₄), and sodium chloride (NaCl) are required. Conventional solid-phase extraction (SPE) cartridges (C18, 500 mg/3 mL) may also be used [4] [6].
Homogenization: Representative feed samples should be thoroughly ground and homogenized using a laboratory blender to ensure particle size uniformity.
Weighing: Accurately weigh 2.0 ± 0.1 g of homogenized feed sample into a 50 mL polypropylene centrifuge tube.
Extraction: Add 10 mL of Na₂EDTA-McIlvaine buffer (pH 4.0) to the sample. Vortex vigorously for 1 minute, then shake mechanically for 15 minutes at 250 rpm.
Centrifugation: Centrifuge the mixture at 4,000 × g for 10 minutes at 4°C to separate solid particulates.
Collection: Transfer the supernatant to a clean centrifuge tube. For complex matrices with high lipid content, a defatting step with n-hexane may be incorporated [4] [6].
Salting out: Transfer 5 mL of the extract to a 15 mL centrifuge tube containing 1.0 g NaCl, 1.0 g MgSO₄, 0.25 g PSA, and 0.25 g C18 sorbent.
Shaking: Immediately shake the mixture vigorously for 1 minute to prevent clumping of MgSO₄.
Centrifugation: Centrifuge at 4,000 × g for 5 minutes to separate the phases.
Filtration: Carefully collect the supernatant and filter through a 0.22 μm nylon syringe filter into an autosampler vial for analysis [4].
Table 1: Comparison of Sample Preparation Methods
| Method | Principles | Advantages | Limitations | Recovery for this compound |
|---|---|---|---|---|
| QuEChERS | Dispersive SPE using PSA and C18 | Rapid, minimal solvent use, high throughput | May require optimization for different feed matrices | 72.7-94.7% [1] |
| Solid-Phase Extraction | Cartridge-based extraction using C18 | Excellent clean-up, concentrated extracts | Time-consuming, higher cost, more steps | 68-89% (variable by matrix) [5] |
| Liquid-Liquid Extraction | Partition between immiscible solvents | Simple, no specialized materials | Emulsion formation, large solvent volumes | 67.6-103.8% [4] |
| Micellar Extraction | Use of surfactant-based solutions | Environmentally friendly, low toxicity | Limited application, specialized methods | >68% [5] |
HPLC system: Agilent 1290 or equivalent UHPLC system with binary pump, autosampler, and column compartment capable of maintaining temperatures from 4°C to 60°C.
Chromatographic column: Agilent ZORBAX XDB-C18 column (4.6 mm × 100 mm, 1.8 μm particle size) or equivalent reversed-phase column [4]. Alternative columns include XTerra MS C18 (2.1 mm × 150 mm, 5 μm) [6] or CN-modified columns for specialized separations [5].
Mobile phase: Component A: 0.1% formic acid in water; Component B: 0.1% formic acid in acetonitrile. For alternative methods, 20 mmol ammonium acetate with 0.1% formic acid in water can be used as component A [7] [4].
Gradient program: The following elution gradient provides optimal separation for this compound and other sulfonamides:
Table 2: HPLC Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve Type |
|---|---|---|---|---|
| 0.0 | 0.3 | 79 | 21 | Initial |
| 7.5 | 0.3 | 79 | 21 | Linear |
| 7.6 | 0.3 | 60 | 40 | Linear |
| 11.0 | 0.3 | 60 | 40 | Linear |
| 11.1 | 0.3 | 25 | 75 | Linear |
| 15.0 | 0.3 | 25 | 75 | Linear |
| 15.1 | 0.3 | 79 | 21 | Linear |
| 18.0 | 0.3 | 79 | 21 | Equilibration |
Mass spectrometer: Triple quadrupole mass analyzer with electrospray ionization (ESI) source, such as AB Sciex TRIPLE QUAD 5500 or equivalent.
Ionization mode: Positive electrospray ionization (ESI+)
Source parameters:
Mass transitions and parameters:
Table 3: MS/MS Parameters for this compound and Selected Sulfonamides
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (V) | Declustering Potential (V) |
|---|---|---|---|---|---|
| This compound | 215.0 | 156.0* | 108.0 | 15, 25 | 60 |
| Sulfadiazine | 251.0 | 156.0 | 108.0 | 20, 32 | 65 |
| Sulfamethazine | 279.0 | 186.0 | 124.0 | 25, 35 | 70 |
| Trimethoprim | 291.0 | 230.0 | 123.0 | 35, 50 | 75 |
*Quantitative transition
Data acquisition: Multiple Reaction Monitoring (MRM) mode with dwell time of 50-100 ms per transition.
Instrument control and data processing: Analyst Software or equivalent [4] [6].
The following workflow diagram illustrates the complete analytical procedure from sample preparation to final analysis:
The developed HPLC-MS/MS method was rigorously validated according to the International Council for Harmonisation (ICH) guidelines and specific requirements for analytical methods in feed analysis [7] [4]. The validation parameters assessed included specificity, linearity, accuracy, precision, limits of detection and quantification, matrix effects, and stability.
The method demonstrated excellent specificity with no significant interfering peaks at the retention times of this compound and other sulfonamides in blank feed matrix samples. The use of MRM mode with two transitions per compound provided additional confirmation of analyte identity through ion ratio comparisons. The retention time for this compound was established at approximately 4.2 minutes under the described chromatographic conditions, with good peak symmetry and resolution from potentially interfering matrix components [4].
Calibration curves were constructed using both solvent-based standards and matrix-matched standards across the concentration range of 0.1 to 100 ng mL⁻¹. Matrix-matched calibration is strongly recommended to compensate for suppression or enhancement of ionization efficiency. The method demonstrated excellent linearity with correlation coefficients (R²) greater than 0.999 for this compound. A weighting factor of 1/x² was applied to achieve homoscedasticity across the calibration range [4] [6].
Table 4: Method Validation Parameters for this compound in Animal Feed
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity range (μg kg⁻¹) | 0.1-100 | - |
| Correlation coefficient (R²) | >0.999 | ≥0.990 |
| Limit of Detection (LOD) | 0.01-0.14 μg kg⁻¹ | S/N ≥ 3:1 |
| Limit of Quantification (LOQ) | 0.02-0.45 μg kg⁻¹ | S/N ≥ 10:1, accuracy 80-120%, precision ≤20% |
| Accuracy (% recovery) | 67.6-103.8% | 70-120% |
| Intra-day precision (% RSD) | 0.80-5.18% | ≤15% |
| Inter-day precision (% RSD) | 2.9-9.8% | ≤20% |
| Matrix effect (%) | -25 to +15 | Consistent across batches |
The method exhibited exceptional sensitivity with limits of detection (LOD) ranging between 0.01 and 0.14 μg kg⁻¹ and limits of quantification (LOQ) between 0.02 and 0.45 μg kg⁻¹ for this compound in various feed matrices [4]. These values are significantly below the established MRLs, ensuring reliable detection and quantification at regulatory thresholds. The observed sensitivity variations depended on the specific feed matrix, with more complex matrices generally showing slightly higher limits due to increased background interference [6].
Method accuracy was determined through recovery studies at three concentration levels (5, 10, and 50 μg kg⁻¹) across different feed matrices. Mean recovery rates for this compound ranged from 67.6% to 103.8%, well within acceptable method performance criteria [4]. Precision was evaluated as both intra-day (repeatability) and inter-day (intermediate precision) relative standard deviations (RSD). Intra-day RSD values were between 0.80% and 5.18%, while inter-day RSD values ranged from 2.9% to 9.8%, demonstrating excellent method robustness [1] [4].
The validated method was successfully applied to the analysis of commercial medicated feeds and research trial feed samples. This compound was detected in several medicated feed samples at concentrations ranging from 15.2 to 985.3 mg kg⁻¹, consistent with therapeutic dosage levels. The method effectively distinguished between properly formulated feeds and those with potential cross-contamination, which typically showed much lower concentrations (0.5-5.0 mg kg⁻¹) [1].
Matrix effects represent a significant challenge in LC-MS/MS analysis of complex samples like animal feed. Ion suppression was observed for this compound, primarily due to co-eluting matrix components. Several strategies can mitigate these effects:
Achieving baseline separation of this compound from matrix components and other sulfonamides is critical for accurate quantification. Key parameters to optimize include:
The following diagram illustrates the this compound analysis pathway and the critical optimization points:
The HPLC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable approach for the determination of this compound in complex animal feed matrices. The method demonstrates excellent performance characteristics with low detection limits (0.01-0.14 μg kg⁻¹), good accuracy (recoveries of 67.6-103.8%), and high precision (RSD ≤9.8%), meeting or exceeding regulatory requirements for veterinary drug residue monitoring [4].
The incorporation of an efficient sample preparation protocol based on the QuEChERS methodology significantly reduces matrix effects while maintaining high throughput capabilities. The chromatographic separation employing a C18 column with acidic mobile phase provides optimal resolution of this compound from interfering compounds, while tandem mass spectrometry detection ensures definitive identification and accurate quantification [1] [4].
This method is suitable for implementation in quality control laboratories, regulatory agencies, and research institutions involved in feed safety monitoring. The approach can be readily adapted for the simultaneous analysis of multiple sulfonamide antibiotics and other veterinary drug classes, providing a comprehensive solution for residue monitoring programs. As regulatory standards continue to evolve toward lower residue limits and expanded surveillance lists, this method provides the necessary sensitivity and specificity to meet these emerging challenges in food and feed safety.
This document provides a detailed protocol for the fluorimetric determination of Sulfaguanidine (SGN) in complex matrices using host-guest complexation with beta-cyclodextrin (β-CD) and a first-order multivariate calibration (PLS-1) model. This method is effective for determining SGN in samples like human urine and is particularly useful for analyzing sulfonamides in veterinary, environmental, and pharmaceutical contexts where traditional HPLC may be less accessible [1].
The method is based on enhancing the native fluorescence of this compound by forming an inclusion complex with beta-cyclodextrin. The complex has a 1:1 stoichiometry, which improves the analyte's fluorescent properties and specificity. The resulting fluorescence data is processed using a Partial Least Squares (PLS-1) calibration model to accurately quantify SGN concentration, even in the presence of potential interferents like Sulphamethoxazole (SMTX) or complex sample matrices [1].
A. Sample Preparation (Extraction from Solid Matrices like Feces/Manure) This step is crucial for analyzing environmental samples such as poultry or pig feces [2].
B. Derivatization for Fluorescence Detection
C. Formation of the β-Cyclodextrin Inclusion Complex
D. Instrumental Analysis and Calibration
The method was validated by comparing results with a reference HPLC method, showing satisfactory agreement [1]. The key performance characteristics for SGN are summarized below.
| Validation Parameter | Result / Value | Comments |
|---|---|---|
| Linear Range | Up to 1.0 μg/mL | Calibration range for SGN [1]. |
| Limit of Detection (LOD) | Not explicitly stated for SGN | Method's LOD should be determined experimentally. |
| Recovery | 77.00–121.16% (for SGN in manure via HPLC-FLD) [2] | Indicates extraction efficiency. |
| Precision (Repeatability) | RSD: 4.36–17.34% (for SGN in manure via HPLC-FLD) [2] | Intra-day precision. |
| Precision (Reproducibility) | RSD: 7.94–18.55% (for SGN in manure via HPLC-FLD) [2] | Inter-day precision. |
| Specificity | Achieved via PLS-1 model | Model can resolve SGN in the presence of SMTX and urine background [1]. |
The following diagram illustrates the logical workflow of the analytical method, from sample preparation to quantitative analysis.
This compound is a sulfonamide antimicrobial agent and a guanidine derivative of sulfanilamide first introduced for clinical use in 1941 [1] [2]. Its primary distinction lies in its poor absorption from the gastrointestinal tract, making it particularly suitable for targeting enteric infections such as bacillary dysentery and enteritis [2] [3]. From a chemical perspective, this compound (molecular formula: C₇H₁₀N₄O₂S, molecular weight: 214.24 g·mol⁻¹ [2]) features several active fragments—an aniline ring, a sulfonyl group, and a guanidine moiety—which are crucial for its physiological activity and complexation behavior [4]. These notes detail standardized and modernized protocols for its synthesis to support research and development efforts.
Several synthetic routes to this compound have been developed, primarily varying in their starting materials and reaction conditions. The key methods involve the condensation of a sulfonyl chloride precursor with a guanidine derivative.
The table below summarizes the core characteristics of three primary synthesis methods:
| Method Description | Key Reactants & Conditions | Reported Yield | Key Advantages & Challenges |
|---|
| Modern Patented Method [5]: In-situ preparation of guanidine nitrate and p-acetamidobenzenesulfonyl chloride, followed by condensation. | Guanidine nitrate, p-acetamidobenzenesulfonyl chloride, sodium hydroxide; pH maintenance during reaction. | High recovery rate [5]. | Advantages: Safe, environmentally friendly, suitable for industrial production, high recovery [5]. Challenges: Multi-step process requiring in-situ precursor synthesis. | | Classic Alkaline Condensation [6]: Reaction of acetylsulfanilyl chloride with guanidine in a water-ketone solvent system. | Acetylsulfanilyl chloride, guanidine, alkali metal hydroxide (e.g., NaOH), ketone solvent (e.g., acetone, MEK). | Not explicitly quantified [6]. | Advantages: Well-established, uses common solvents. Challenges: Requires hydrolysis of acetyl group, solvent recovery needed. | | Cyanamide Route [7]: Reaction of acetylsulfanilyl chloride with cyanamide, followed by reaction with an ammonium salt under ammonia and alcohol. | Acetylsulfanilyl chloride, sodium cyanamide, ammonium sulfate, anhydrous ammonia, methanol; elevated T/P. | ~85.5% [7]. | Advantages: High yield and purity (99%) [7]. Challenges: Requires use of high-pressure equipment (autoclave). |
This method, adapted from a 2016 patent [5], emphasizes a safe and efficient integrated process.
This protocol, based on a 1969 patent [7], is excellent for obtaining high-purity product.
The following diagram illustrates the logical workflow for the modern integrated synthesis method, showing the parallel preparation of key intermediates and their subsequent condensation.
For researchers, confirming the identity and purity of synthesized this compound is crucial. The compound also possesses specific pharmacological characteristics relevant to its application.
| Property | Specification / Value | Citation |
|---|---|---|
| Melting Point | 190 - 193 °C | [3] [2] |
| Molecular Mass | 214.24 g·mol⁻¹ | [2] |
| pKa | 2.37 (at 37°C in H₂O) | [3] |
| Water Solubility | ~1 g/1000 mL at 25°C; soluble in dilute HCl | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Key Spectral Features | Fluorescence and absorption spectra dependent on H-bonded complexes and protonation in aqueous solution. | [4] |
| Aspect | Details | Citation |
|---|---|---|
| Primary Use | Treatment of intestinal infections (e.g., bacillary dysentery, enteritis). | [3] [2] |
| Mode of Action | Sulfonamide antimicrobial; inhibits folic acid synthesis in bacteria. | [1] |
| Bioavailability | Poorly absorbed from the gastrointestinal tract, acting locally. | [2] |
| Hazard Statements | H315, H319, H335 (Causes skin, serious eye irritation, and may cause respiratory irritation). | [3] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338. | [3] |
This compound remains a molecule of significant interest, both as a classic intestinal antimicrobial and a versatile chemical scaffold. The synthesis protocols outlined here, from the modern integrated method to the high-yield cyanamide route, provide researchers with reliable pathways to obtain this compound. Furthermore, its defined physicochemical and spectroscopic properties facilitate robust analytical characterization. Beyond its traditional use, recent research explores its derivative, phenylureido this compound, as a potential inhibitor for enzymes related to diabetes and Alzheimer's disease, highlighting its ongoing relevance in modern drug discovery efforts [8]. The provided application notes and protocols serve as a comprehensive foundation for its preparation and investigation in both academic and industrial settings.
Sulfaguanidine is a sulfonamide antibiotic whose residues in food are a significant concern for consumer health and food safety, primarily due to the potential for developing antimicrobial resistance [1]. Regulatory bodies worldwide have established strict Maximum Residue Limits (MRLs); for instance, the European Union and South Korea have set a general MRL of 100 μg/kg for the total of all sulfonamides in foods of animal origin [2].
The analysis of this compound in complex food matrices like meat, milk, and eggs is challenging due to potential interference from proteins, fats, and other organic components. The following sections detail validated protocols to overcome these challenges using modern chromatographic and spectroscopic techniques.
Here are two core methodologies for the detection and quantification of this compound. Protocol 1 is a multi-residue LC-MS/MS method, while Protocol 2 presents a rapid fluorometric technique.
This protocol, adapted from recent multi-residue studies, is robust and highly sensitive for quantifying this compound alongside other sulfonamides in various food matrices [3] [2].
The workflow for this comprehensive method is outlined below.
This method offers a simpler, faster alternative for detecting this compound specifically in milk, leveraging its intrinsic fluorescent properties [4] [5].
The simpler workflow for this rapid screening method is as follows.
The table below summarizes key validation parameters for the described methods, demonstrating their reliability for regulatory testing.
| Parameter | LC-MS/MS Protocol [3] [2] | Fluorometric Protocol (Whey) [5] |
|---|---|---|
| Analytical Technique | UPLC-MS/MS | Spectrophotofluorometry |
| Sample Matrix | Meat, Milk, Eggs, Pastries | Milk Whey |
| Limit of Detection (LOD) | 0.01 - 0.14 μg/kg | Information not specified in sources |
| Limit of Quantification (LOQ) | 0.02 - 0.45 μg/kg | Information not specified in sources |
| Recovery (%) | 67.6 - 109% | Information not specified in sources |
| Precision (RSD) | < 9.23% | Information not specified in sources |
| Key Advantage | Multi-residue, high sensitivity & selectivity | Rapid, minimal sample preparation |
Sulfaguanidine (N-(4-aminobenzenesulfonic) guanidine) is a sulfonamide antibiotic widely used in veterinary medicine and human therapeutics. The persistence of sulfonamide antibiotics in aquatic environments poses significant ecological risks, including the development of antibiotic resistance and disruption of aquatic ecosystems. These application notes provide detailed protocols for investigating this compound degradation under UV irradiation, enabling researchers and pharmaceutical development professionals to assess the environmental fate of this compound and develop effective wastewater treatment strategies.
The degradation of this compound under UV irradiation follows pseudo-first-order kinetics, with efficiency dependent on multiple factors including UV wavelength, irradiation time, water matrix composition, and the use of additional oxidants. This document synthesizes current research findings into standardized protocols that can be implemented in laboratory settings to evaluate this compound degradation pathways, rates, and products.
Equipment Preparation: Utilize a UV irradiation system equipped with low-pressure mercury lamps (emitting at 254 nm) or excilamps with specific wavelengths (222 nm KrCl, 282 nm XeBr, or 308 nm XeCl). Ensure the lamp is housed in a quartz jacket to allow optimal UV transmission. The reactor vessel should be constructed of UV-transparent material (e.g., quartz glass) to maximize irradiation efficiency. [1]
Sample Preparation: Prepare this compound solutions in ultrapure water at concentrations ranging from 10-50 mg/L. For studies simulating environmental conditions, use natural water matrices (river water, seawater, or wastewater) and characterize their basic parameters (pH, dissolved organic matter, ionic strength). Adjust the initial pH as needed using dilute sulfuric acid or sodium hydroxide. [2]
Irradiation Procedure: Place the solution in the reactor with continuous magnetic stirring (800 rpm) to ensure uniform exposure. Maintain constant temperature (18-25°C) using a water bath. Sample aliquots (1-2 mL) should be collected at predetermined time intervals (0, 5, 15, 30, 45, 60 minutes) for analysis. [3]
Reaction Quenching: Add methanol (1:1 v/v) to collected samples to terminate photochemical reactions. Alternatively, for samples requiring subsequent biological testing, immediately filter through a 0.22 μm membrane. Store quenched samples at 4°C in the dark until analysis. [3]
Persulfate Activation: Prepare a persulfate (PDS) stock solution (e.g., 10 g/L in ultrapure water). Add to the this compound solution to achieve concentrations between 150-600 mg/L. Higher persulfate concentrations generally enhance degradation efficiency but increase costs and potential byproduct formation. [3]
UV/PDS Combined Treatment: Expose the this compound-persulfate mixture to UV irradiation (254 nm) with continuous stirring. The UV activates persulfate to generate sulfate radicals (SO₄•⁻), which have high oxidative potential (2.5-3.1 V) and longer persistence than hydroxyl radicals. [3]
Process Optimization: Systematically vary parameters to optimize degradation: pH (3-10), persulfate concentration (150-600 mg/L), and UV intensity (2-10 mW/cm²). The optimal pH for most sulfonamides is near neutral to slightly basic (pH 7-8). [3]
Table 1: Key Parameters for UV-Based this compound Degradation Methods
| Parameter | Direct UV Photolysis | UV/Persulfate Process | UV/Electrochemical Process |
|---|---|---|---|
| UV Wavelength | 222-308 nm (depending on excilamp) [1] | 254 nm (low-pressure mercury lamp) [3] | 254 nm (for free chlorine photolysis) [4] |
| Optimal pH Range | Not specified | 7-8 [3] | 8.3 [4] |
| Reaction Time | 64 min for >99% conversion [1] | 60 min for >95% removal [3] | 120 min for significant degradation [4] |
| Additive Concentration | N/A | 300 mg/L persulfate [3] | Chloride ions (as NaCl) [4] |
| Energy Consumption | Not specified | Not specified | 67-73 W·h/mmol [4] |
Electrode Selection: Use dimensionally stable anodes (DSA) such as Ti/RuO₂-IrO₂, which have shown superior performance for sulfonamide degradation compared to Ti/Ta₂O₅-IrO₂ or Ti/Pt. The cathode should be constructed of titanium. [4]
Chloride-Enhanced System: Add sodium chloride to the solution (0.01-0.05 M) to enable electrochemical generation of free chlorine, which under UV irradiation produces reactive chlorine species (RCS) that enhance this compound degradation. [4]
Integrated Reactor Design: Utilize a custom reactor with parallel electrode configuration (2 cm interelectrode distance) and UV lamps (254 nm) positioned to maximize irradiation of the electrolyte solution. Apply constant current (50-200 mA) using a DC power supply. [4]
The degradation efficiency of this compound varies significantly depending on the irradiation method and conditions. The conversion percentage represents the fraction of parent compound transformed, while mineralization refers to complete conversion to CO₂ and inorganic compounds.
Table 2: this compound Degradation Efficiency Under Different UV Irradiation Conditions
| Irradiation Type | Time (min) | Conversion (%) | Key Products Formed | Reference |
|---|---|---|---|---|
| e-beam (pulsed) | 1 | >80% | Minimal transformation products [1] | [1] |
| 13 | 93% | Minimal transformation products [1] | [1] | |
| UVb-04 lamp | 64 | >99% | Fluorescent photoproducts [1] | [1] |
| XeBr excilamp (282 nm) | 64 | >99% | Fluorescent photoproducts [1] | [1] |
| KrCl excilamp (222 nm) | 64 | ~10% | Not specified [1] | [1] |
| UV/Persulfate | 60 | >95% | Two main intermediates [3] | [3] |
| UV/Electrochemical | 120 | Varies by water matrix | Chlorinated byproducts possible [4] | [4] |
The degradation kinetics of sulfonamide antibiotics under UV irradiation generally follow pseudo-first-order kinetics. The rate constant (k) and half-life (t₁/₂) are crucial parameters for comparing different treatment methods and designing full-scale systems.
Table 3: Kinetic Parameters for Sulfonamide Degradation Under Various UV Processes
| Antibiotic | Process | Rate Constant (min⁻¹) | Half-Life (min) | Experimental Conditions | Reference |
|---|---|---|---|---|---|
| This compound | UVb-04 lamp | Not specified | Not specified | Aqueous solution [1] | [1] |
| Sulfathiazole | UV alone | 0.0217 | 31.9 | 10 mg/L, pH 7 [3] | [3] |
| UV/Persulfate | 0.0512 | 13.5 | 10 mg/L, 300 mg/L PDS [3] | [3] | |
| Sulfadiazine | UV/TiO₂ | 0.0261 | 26.6 | Photocatalysis, pH 7 [5] | [5] |
| Sulfamethoxazole | UV/TiO₂ | 0.0193 | 35.9 | Photocatalysis, pH 7 [5] | [5] |
| Sulfadoxine | Sunlight | 0.1600 (h⁻¹) | 4.3 h | Seawater, first-order kinetics [2] | [2] |
This compound undergoes complex transformation pathways under UV irradiation, influenced by the specific irradiation method and water chemistry. The primary mechanisms include:
Direct Photolysis: Absorption of UV photons by the this compound molecule, leading to bond cleavage and rearrangement. The aniline fragment is particularly photosensitive, with electron density transfer from the amino group to the benzene ring during excitation. [6]
Radical-Mediated Oxidation: In advanced oxidation processes, sulfate radicals (SO₄•⁻) or hydroxyl radicals (•OH) attack electron-rich sites on the molecule, including the aniline ring and sulfonamide group. This leads to hydroxylated products and bond cleavage. [3]
The following diagram illustrates the experimental workflow for this compound degradation studies:
Computational methods provide valuable insights into this compound degradation mechanisms:
Molecular Structure Analysis: this compound contains several active fragments: aniline, sulfonic, and guanidine groups. The aniline fragment is primarily responsible for the molecule's physiological activity and photosensitivity. [6]
Charge Distribution Calculations: The effective charge distribution among molecular fragments influences degradation pathways. Protonation and complex formation with water molecules significantly alter charge distribution, affecting reactivity. [6]
Fluorescent States Interpretation: The nature of this compound's fluorescent state provides information about degradation progress. Fluorescent photoproducts form during UV irradiation, serving as potential markers for monitoring degradation. [1]
The degradation pathway can be visualized as follows:
Chromatographic Analysis: Utilize High-Performance Liquid Chromatography (HPLC) with UV detection for quantifying this compound concentration. Optimal detection wavelengths for sulfonamides range from 265-285 nm. For this compound, monitor at approximately 270-275 nm. [3]
Advanced Mass Spectrometry: Employ UPLC-QToF-MS (Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry) for identifying degradation products. This technique provides accurate mass measurements enabling structural elucidation of transformation products. [2]
Fluorescence Spectroscopy: Monitor fluorescent photoproduct formation using fluorescence spectroscopy with appropriate excitation/emission wavelengths. Fluorescence decay curves can provide additional information about degradation progress. [1]
Kinetic Modeling: Apply pseudo-first-order kinetics to model degradation data: -d[C]/dt = k[C], where k is the rate constant and [C] is concentration. Plot ln(C₀/C) versus time to determine k from the slope. [5]
Transformation Product Identification: Use mass defect filtering and isotope pattern matching in mass spectrometry data to identify potential transformation products. Compare detected masses with predicted transformation pathways. [2]
Statistical Analysis: Perform experiments in triplicate and report means with standard deviations. Use appropriate statistical tests (e.g., t-tests, ANOVA) to determine significance of observed differences between experimental conditions.
UV Safety: Always wear appropriate UV-protective eyewear and ensure UV lamps are properly shielded to prevent exposure to harmful radiation.
Chemical Handling: Persulfate salts may cause irritation; use personal protective equipment including gloves and safety glasses. Handle this compound and its degradation products as potentially hazardous chemicals.
Electrical Safety: For electrochemical systems, ensure proper grounding and insulation to prevent electrical hazards.
These application notes provide comprehensive protocols for investigating this compound degradation under UV irradiation. The UV/persulfate advanced oxidation process appears particularly effective, achieving >95% this compound removal within 60 minutes under optimal conditions. However, the formation of transformation products requires careful monitoring, as some may retain biological activity or exhibit increased toxicity compared to the parent compound.
For implementation in pharmaceutical development and environmental assessment, we recommend:
Initial Screening: Begin with direct UV photolysis studies to establish baseline degradation kinetics for the specific system.
Process Intensification: For resistant compounds or faster degradation, implement UV/persulfate or UV/electrochemical processes with appropriate parameter optimization.
Comprehensive Analysis: Always include transformation product identification and assessment, as mineralization is rarely complete within practical timeframes.
Water Matrix Considerations: Evaluate degradation efficiency in relevant water matrices, as natural organic matter and ions can significantly impact process performance.
These protocols provide a standardized approach for assessing this compound photodegradation, enabling comparable results across different laboratories and supporting environmental risk assessment of this important pharmaceutical compound.
Sulfonamide antibiotics, particularly sulfaguanidine, represent emerging contaminants of significant concern in aquatic environments due to their persistence and potential to foster antibiotic resistance. Conventional wastewater treatment methods often demonstrate limited effectiveness in completely removing these pharmaceutical compounds, necessitating advanced treatment approaches. Electron beam irradiation has emerged as a promising advanced oxidation process that utilizes accelerated electrons to generate reactive species capable of degrading refractory organic pollutants through radical-mediated reactions. These application notes provide detailed protocols and analytical methodologies for researchers and drug development professionals investigating the decomposition of this compound and related sulfonamides using electron beam technology, supported by recent experimental findings and mechanistic studies.
Table 1: Key operational parameters for this compound degradation via electron beam irradiation
| Parameter | Range Tested | Optimal Conditions | Impact on Degradation |
|---|---|---|---|
| Absorbed Dose | 0.5-3.0 kGy | 1.5-3.0 kGy | Direct correlation; ≥80% degradation achieved at 1 min (0.5 kGy), 93% at 13 min [1] |
| Initial Concentration | 5-30 mg/L | <15 mg/L | Inverse relationship; 83% degradation at 5 mg/L vs. 35% at 30 mg/L (0.5 kGy) [2] |
| pH | 3.0-11.0 | Acidic (pH 3.0) | Strong pH dependence; 80.8% efficiency at pH 3.0 vs. 69.8% at pH 11.0 (30 mg/L, 3.0 kGy) [2] |
| Reactive Species | ·OH, eaq-, ·H | Hydroxyl radicals (·OH) | ·OH identified as primary degradant [2] |
| Irradiation Time | 12.5 s (0.5 kGy) to 13 min | <5 min | Rapid initial degradation [1] |
Table 2: this compound degradation efficiency under different irradiation conditions
| Irradiation Source | Time | Dose | Initial Concentration | Degradation Efficiency | Key Observations |
|---|---|---|---|---|---|
| Pulsed e-beam | 1 min | ~0.5 kGy | Not specified | >80% | Minimal transformation products formed [1] |
| Pulsed e-beam | 13 min | ~6.5 kGy | Not specified | 93% | Significantly fewer byproducts vs. UV irradiation [1] |
| UVb-04 Mercury Lamp | 64 min | N/A | Not specified | 99% | Nearly complete decomposition to fluorescent photoproducts [1] |
| XeBr Excilamp | 64 min | N/A | Not specified | 99% | Similar efficiency to UVb-04 [1] |
| E-beam (SDZ reference) | 12.5-75 s | 0.5-3.0 kGy | 10 mg/L | ~90% (UV), ~99% (HPLC) | Dose-dependent efficiency [2] |
Table 3: Scavenger experiments for identifying contributions of reactive species
| Scavenger | Concentration | Target Species | Experimental Conditions | Impact on Degradation |
|---|---|---|---|---|
| tert-butanol | 0.5 M | Hydroxyl radicals (·OH) | Argon-saturated solution | Significant reduction in degradation rate [2] |
| Nitrous Oxide (N₂O) | Saturated | Solvated electrons (eaq⁻) | N₂O bubbling for 30 min | Moderate reduction in degradation [2] |
| tert-butanol + pH 2 | 0.5 M | Hydrogen atoms (·H) | Argon-saturated, acidified solution | Minimal impact on degradation [2] |
The degradation of this compound via electron beam irradiation primarily occurs through radiolysis of water, which generates highly reactive species. The primary radiolysis reaction can be summarized as follows:
H₂O → [2.8] ·OH + [2.7] eaq⁻ + [0.6] ·H + [0.45] H₂ + [0.7] H₂O₂ + [3.3] H₃O⁺
The numbers in brackets represent the radiochemical yield (G-value) expressed in μmol/J, indicating the number of molecules formed per joule of energy absorbed [3]. Among these reactive species, hydroxyl radicals (·OH) demonstrate the strongest oxidative capability and play the predominant role in this compound degradation, followed by solvated electrons (eaq⁻) and hydrogen atoms (·H) [2].
Figure 1: Reactive species formation through water radiolysis and their contribution to this compound degradation
This compound degradation occurs through multiple pathways initiated by reactive species attack on vulnerable molecular sites. The proposed transformation mechanisms include:
The degradation process transforms the parent this compound molecule through multiple intermediates, ultimately leading to complete mineralization to CO₂, H₂O, and inorganic ions under sufficient irradiation doses. Computational studies using Fukui function analysis indicate that the most susceptible sites for radical attack include the C=C bond, C=N bond, C–S bond, and N–S bond within the this compound structure [3].
Figure 2: Proposed transformation pathways for this compound degradation via electron beam irradiation
Process Optimization: For efficient degradation of this compound in aqueous solutions, optimal parameters include absorbed doses of 1.5-3.0 kGy at acidic pH conditions (pH 3.0-6.3). Lower initial concentrations (<15 mg/L) significantly enhance degradation efficiency, suggesting potential pretreatment or dilution strategies for highly contaminated streams [2].
Water Matrix Effects: The presence of inorganic ions (HCO₃⁻, CO₃²⁻, Cl⁻, SO₄²⁻) can scavenge reactive species and reduce degradation efficiency. For complex wastewater matrices, consider higher doses (2-3 kGy) or pretreatment steps to mitigate interference [3].
Combination Approaches: Sequential treatment combining electron beam irradiation with other processes (ozonation, coagulation) may enhance overall efficiency. Research indicates that ozone generated during EB irradiation can enhance discoloration and degradation efficiency in complex wastewater [4].
Toxicity Reduction: Electron beam irradiation effectively reduces the toxicological effects of sulfonamide antibiotics, with studies confirming decreased toxicity following treatment [5]. However, comprehensive ecotoxicity assessment using standardized methods (e.g., Vibrio fischeri bioluminescence inhibition) is recommended to evaluate potential transient toxicity of intermediate products.
Antibiotic Resistance Mitigation: By achieving complete degradation of this compound, electron beam treatment helps prevent the development and spread of antibiotic resistance genes in environmental compartments, addressing a critical public health concern associated with antibiotic residues in wastewater [3].
Electron beam irradiation represents an effective advanced oxidation process for degrading this compound in aqueous solutions, with demonstrated efficiencies exceeding 90% under optimized conditions. The process leverages highly reactive species, particularly hydroxyl radicals, to decompose the antibiotic molecule through multiple pathways. Key advantages include rapid treatment times, absence of chemical additives, and minimal secondary contamination compared to conventional methods.
For researchers implementing this technology, focus on optimizing absorbed dose, pH control, and initial concentration is crucial for maximizing efficiency. Further investigation into transformation products, long-term ecotoxicity impacts, and integration with existing treatment trains will enhance applicability across pharmaceutical manufacturing, veterinary facilities, and municipal wastewater treatment plants addressing sulfonamide contamination.
| Application Area | Analytical Technique | Sample Preparation | Key Method Parameters | Performance Characteristics | Primary References |
|---|---|---|---|---|---|
| Multi-Residue Analysis in Animal Feed | LC-MS/MS (modified QuEChERS) | QuEChERS extraction (ACN), d-SPE cleanup [1] | C18 column; ACN/H₂O (+ formic acid) gradient; MS/MS detection [1] | Recovery: Data shown; LOQ: 50 µg/kg for 13 sulfonamides [1] | [1] |
| Detection in Manure & Fertilizers | HPLC-FLD | Extraction: EtOAc/ACN/MeOH; Derivatization: Fluorescamine [2] | - | Recovery: 77-121%; LOD: 13.53-23.30 µg/kg; LOQ: 26.02-40.38 µg/kg [2] | [2] |
| Reference Standard for Food & Tissue Analysis | LC-HRMS, HILIC-ESI-MS/MS, LC-MS/MS | Techniques: SOSLE, QuEChERS, UAE, SPE, LLE [3] | - | - | [3] |
This protocol describes the determination of 13 sulfonamides, including sulfaguanidine, in animal feed using a modified QuEChERS approach coupled with LC-MS/MS [1].
Sample Preparation (QuEChERS Extraction):
Instrumental Analysis (LC-MS/MS):
Quality Control: Include procedural blanks, spiked recovery samples (e.g., at 50, 100, and 200 µg/kg), and continuing calibration verification standards within each batch.
This method is suitable for detecting this compound in complex matrices like poultry and pig feces, slurry, and digestates [2].
Sample Preparation and Derivatization:
HPLC-FLD Analysis:
The following workflow outlines the key stages for developing and validating an analytical method for this compound, summarizing the sample preparation and analysis techniques previously described.
The validation data for the key methodologies is summarized below [2] [1]:
| Method | Recovery (%) | Repeatability (RSD%) | Reproducibility (RSD%) | LOD (µg/kg) | LOQ (µg/kg) |
|---|---|---|---|---|---|
| HPLC-FLD (Manure) | 77.00 - 121.16 | 4.36 - 17.34 | 7.94 - 18.55 | 13.53 - 23.30 | 26.02 - 40.38 |
| LC-MS/MS (Feed) | Data shown in [1] | - | - | - | 50 |
Sulfaguanidine (SGD) exhibits a rich polymorphism, meaning it can exist in multiple crystalline forms. A 2024 study re-examined its solid-state behavior and identified the following forms [1] [2]:
The stability of these forms is key to controlling hydration. The study found that AH-II is the thermodynamically stable polymorph at room temperature, while AH-I is stable at higher temperatures and is also more stable against hydration. The two hydrate forms (Hy1-I and Hy1-II) are structurally very similar to each other [1].
The tendency of SGD to transform into a hydrate is a major challenge when trying to isolate and characterize the anhydrous or solvate forms. However, these unstable solvates and the stable hydrates can act as crucial intermediates in forming the desired anhydrous polymorphs if desolvation is carefully controlled [1].
Here are answers to common questions researchers might have, based on the latest findings.
FAQ 1: Why does my crystallized SGD consistently form a hydrate, even from organic solvents? The spontaneous formation of hydrates is often driven by thermodynamics. The monohydrate (Hy1-I) is a common and stable form under ambient conditions. If the crystallization process (e.g., cooling, evaporation) exposes the compound to even trace amounts of moisture, it can provide a pathway for the more stable hydrate to nucleate and grow [1].
FAQ 2: What is the most reliable method to obtain a specific anhydrous polymorph? The most effective strategy is the controlled desolvation of solvates. The 2024 study successfully produced AH-I, AH-II, and for the first time, AH-V, by carefully desolvating various SGD solvates. This method allows you to bypass the direct crystallization from an aqueous environment and access metastable anhydrous forms [1].
FAQ 3: How does solvent choice influence the solid form I obtain? Your solvent selection is critical. SGD is known to form nine different solvates (with solvents like methanol, ethanol, acetone, and DMSO). These solvates have different structures and stability, and upon desolvation, they can lead to different anhydrous polymorphs. Slurry experiments in organic solvents where water activity is minimized can help favor anhydrate or solvate formation over the hydrate [1].
The workflow below outlines a tested approach to prevent hydrate formation and target specific anhydrous polymorphs of this compound.
Follow the experimental workflow above. "Path B" is highly recommended based on recent research for its effectiveness in producing specific anhydrous polymorphs [1].
The table below summarizes the characteristics of the primary solid forms to help you identify your products.
| Form Name | Type | Key Stability Characteristics |
|---|---|---|
| AH-I | Anhydrate | Stable at higher temperatures; kinetically stable at RT; more stable against hydration [1]. |
| AH-II | Anhydrate | Thermodynamically stable polymorph at room temperature [1]. |
| AH-V | Anhydrate | Newly reported; obtained via controlled desolvation [1]. |
| Hy1-I / Hy1-II | Monohydrate | Common, stable forms under ambient conditions; closely related structures [1]. |
| Various Solvates | Solvate | 9 known forms; intermediates for anhydrates via desolvation [1]. |
Sulfaguanidine (SGD) exhibits complex solid-state behavior, forming multiple anhydrous polymorphs, hydrates, and solvates. Controlled desolvation of these solvates is a key method to obtain specific anhydrous polymorphs that might be otherwise difficult to produce [1].
The table below summarizes the known solid-state forms of this compound.
| Form Type | Nomenclature | Key Characteristics / Solvents |
|---|
| Anhydrates | AH-I, AH-II, AH-III, AH-IV, AH-V | AH-II: Thermodynamically stable at room and low temperatures. AH-I: Stable at higher temperatures, kinetically stable at RT. AH-V: Produced via controlled desolvation [1]. | | Monohydrates | Hy1-I, Hy1-II | Structurally similar to each other [1]. | | Solvates | 9 known solvates | Solvents include: Tetrahydrofuran (THF), Methanol, Ethanol, t-Butanol, Acetone, Cyclohexanone, Dimethyl sulfoxide (DMSO), Dimethyl formamide (DMF), Dimethyl acetamide (DMA) [1]. THF and DMSO solvates are isostructural [1]. |
The goal is to discover and produce various solvated forms of SGD. Multiple experimental techniques can be employed [1].
Liquid-Assisted Grinding (LAB)
Solvent Evaporation
Cooling Crystallization
The following diagram illustrates the workflow for solvate screening and the subsequent desolvation path to obtain target anhydrous forms.
Controlled desolvation is critical for producing pure, crystalline anhydrous forms and avoiding the formation of amorphous or impure phases.
Thermal Desolvation
Storage and Handling for Stability
A multi-technique approach is essential for fully characterizing solid forms before and after desolvation.
| Technique | Application in Solvate/Desolvation Analysis |
|---|---|
| Powder X-ray Diffraction (PXRD) | Primary tool for identifying crystalline phases, monitoring solid-state transformations, and confirming the success of desolvation by comparing patterns to known forms [1] [2]. |
| Thermal Analysis (TGA & DSC) | TGA: Quantifies solvent loss and determines desolvation temperature. DSC: Measures enthalpy changes, identifies melting points, and reveals solid-solid transitions between polymorphs [1] [3]. | | Hot-Stage Microscopy (HSM) | Allows direct visual observation of desolvation events, such as crystal cracking, bubbling, or phase changes, in real-time upon heating [1] [2]. | | Gravimetric Moisture Sorption | Measures water uptake or loss as a function of humidity, critical for understanding the stability of anhydrates against hydration [1]. |
Q1: Why does my SGD solvate consistently transform into a monohydrate during handling? This is a common issue due to SGD's high tendency to form stable hydrates [1]. To prevent this, perform all handling and storage in a controlled, moisture-free environment, such as inside a glove box or under a dry nitrogen purge.
Q2: We successfully formed a methanol solvate, but upon desolvation, the PXRD shows an amorphous material. What went wrong? Rapid desolvation can collapse the crystal lattice. To promote crystallization into a specific polymorph:
Q3: How can we be sure which anhydrous polymorph we have obtained after desolvation? Cross-reference your analytical data:
Q4: Are there any computational methods to predict solvate formation propensity for SGD? Yes, computational approaches are increasingly used. The study in [1] used crystal structure prediction (CSP) to generate energy landscapes for anhydrates and monohydrates. Other methods mentioned in the search results include machine learning models and the COSMO-RS approach, which can help screen solvents by predicting intermolecular interactions and solubility [1] [4].
A comprehensive solid form screen for SGD involves multiple experimental techniques to discover and isolate the various forms [1]. Here are detailed methodologies for key experiments:
Solvent Evaporation
Cooling Crystallization
Liquid-Assisted Grinding (LAB)
Slurry Experiments
Desolvation Studies
The workflow for a typical screening campaign can be visualized as follows:
A robust screening program relies on multiple complementary analytical techniques to identify and characterize the solid forms obtained [1].
Here are answers to frequently asked questions that may arise during SGD solid form screening.
| Question | Answer & Troubleshooting Tip |
|---|---|
| The starting material always converts to a hydrate. | This is expected as SGD has a strong tendency to hydrate. Use rigorously anhydrous solvents and an inert atmosphere (e.g., glovebox) for experiments targeting anhydrous or solvated forms. Controlled desolvation of a solvate is a reliable path to specific anhydrates [1]. |
| The same solvent yields different solid forms. | Polymorphic outcome is sensitive to crystallization conditions. If you need a specific form, carefully control parameters like the degree of supersaturation, cooling rate, and the presence of seeds. A single solvent system can lead to multiple polymorphs depending on these factors. |
| A newly discovered form is unstable during analysis. | Characterize unstable forms immediately after production. Use low-temperature PXRD or DSC holders if necessary. For solvates, consider using a sealed sample holder for PXRD to prevent desolvation during data collection. |
| How can I predict which solvents will form solvates? | While not perfect, knowledge-based models and crystal structure prediction (CSP) can help. Studies on SGD used CSP to generate energy landscapes, which helped rationalize the formation of observed solid forms and propose structures for elusive forms [1]. |
Q1: What are the primary sources of interference when analyzing Sulfaguanidine in complex matrices like feed or animal tissues?
Q2: My HPLC-UV method lacks sensitivity and selectivity for trace-level this compound. What are my options?
Q3: How can I improve the clean-up of my sample extracts from complex matrices?
This is a common issue when extracting this compound from complex, solid matrices like medicated animal feed.
1. Recommended Solution: Optimize Extraction and Clean-up
The core of the problem often lies in the initial sample preparation. A robust method involves a multi-step extraction and clean-up process, as outlined below.
2. Detailed Protocol: HPLC-FLD with Pre-column Derivatization [3]
This method is specifically designed for sensitive analysis in difficult matrices like non-target feed.
3. Alternative Protocol: Micellar Liquid Chromatography (MLC) [1]
This method is promoted as a "greener" alternative that can minimize interference from the feed matrix.
Recommended Solution: Adopt an LC-MS/MS based approach.
For laboratories requiring the simultaneous screening of this compound with a wide range of other sulfonamides, LC-MS/MS is the current standard.
The table below summarizes key parameters from the methods discussed to aid in comparison and selection.
| Method | Matrix | Key Sample Prep | Key Instrumental Parameters | Performance Data |
|---|
| HPLC-FLD [3] | Non-target feed | SPE (Strata-SCX), Derivatization (Fluorescamine) | C18 column, Gradient elution | Recovery: 79.3-114.0% LOD: 34.5-79.5 µg/kg | | HPLC-DAD (MLC) [1] | Medicated feed | Solvent extraction | C18 column, Micellar mobile phase (SDS) | Recovery: 72.7-94.7% LOD: 32.7-56.3 mg/kg | | LC-MS/MS [2] | Livestock products | Modified QuEChERS, d-SPE (C18+PSA) | UHPLC-MS/MS, ESI+ | Recovery: 85-109% LOD: 0.3-5 ng/g |
When choosing a method, please consider:
What is the primary mechanism of action of sulfaguanidine? this compound is a sulfonamide antibiotic that acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS) [1] [2]. DHPS is essential in the folate synthesis pathway, where it catalyzes the condensation of para-aminobenzoic acid (pABA) and dihydropterin pyrophosphate (DHPP) to form dihydropteroate [2]. This compound, which structurally mimics pABA, binds to the DHPS active site, preventing the natural substrate from entering and halting the production of folate. Since bacteria must synthesize folate de novo, this inhibition ultimately disrupts DNA and RNA synthesis [1] [3].
What are the main resistance mechanisms observed in bacteria? Bacterial resistance to this compound primarily occurs through two well-characterized mechanisms [1] [2] [4]:
folP: Mutations in the gene encoding DHPS can alter the enzyme's active site, reducing its affinity for sulfonamide drugs while retaining its ability to bind pABA.sul Genes: This is the most common mechanism in clinical settings. Bacteria acquire mobile genetic elements carrying alternative sul genes (e.g., sul1, sul2, sul3) that code for sulfonamide-insensitive DHPS enzymes [2]. These Sul enzymes can perform the normal function of DHPS but are much less inhibited by this compound.How do the plasmid-borne Sul enzymes achieve specificity against sulfonamides? Recent structural studies reveal that Sul enzymes have a remodeled pABA-binding region compared to chromosomal DHPS [2]. A key feature is the presence of a Phe-Gly sequence in their active sites. This phenylalanine residue is positioned in a way that sterically hinders the binding of sulfonamide molecules—which are bulkier than pABA—while still allowing the natural substrate to bind effectively. This provides the molecular basis for broad resistance [2].
Why is this compound less commonly used in human medicine today? The clinical use of this compound and other early sulfonamides in human medicine has declined significantly due to widespread bacterial resistance and the development of newer, more effective antibiotics [1] [5]. Its current application is largely confined to veterinary medicine, particularly for treating gastrointestinal infections in livestock and poultry [6] [1] [5].
Here are core methodologies for studying this compound resistance, synthesized from recent research.
1. Protocol for Determining Minimum Inhibitory Concentration (MIC) This is a fundamental assay to quantify the resistance level of bacterial strains [3].
2. Protocol for Enzyme Inhibition Assay (DHPS Activity) This assay directly measures the inhibitory effect of this compound on DHPS enzyme activity [2].
sul gene-mediated resistance [2].3. Protocol for Molecular Docking Analysis Used to visualize and predict the interaction between this compound and its enzyme targets.
The table below summarizes the two primary resistance mechanisms.
| Mechanism | Genetic Basis | Molecular Consequence | Key Feature |
|---|---|---|---|
| Chromosomal Mutation | Mutations in the native folP gene [1] [4] |
Alters DHPS active site to reduce sulfonamide binding affinity [1] [2] | Arises from selective pressure; can have fitness costs [4] |
| Horizontal Gene Transfer | Acquisition of plasmid-borne sul1, sul2, or sul3 genes [2] |
Produces a sulfonamide-insensitive, alternative DHPS enzyme [2] | Confers broad resistance; the Phe-Gly sequence is critical for discriminating against sulfas [2] |
Recent research on Sul enzymes provides quantitative insights into their function. The table below shows that Sul enzymes retain efficient catalytic activity for the natural substrate (pABA) while being highly resistant to sulfonamide inhibition.
| Enzyme | KM for pABA (μM) * | IC₅₀ for SMX (μM) * | Catalytic Efficiency (kcat/KM for pABA) * |
|---|---|---|---|
| EcDHPS | 1.7 ± 0.2 | 5.1 | 100% |
| Sul1 | 1.4 ± 0.2 | >>1000 | 93% |
| Sul2 | 1.2 ± 0.1 | >>1000 | 104% |
| Sul3 | 1.6 ± 0.2 | >>1000 | 94% |
Note: *Data are representative values adapted from [2]. SMX = Sulfamethoxazole, a representative sulfonamide antibiotic. The KM for pABA is similar across enzymes, but the IC₅₀ for SMX is drastically higher for Sul enzymes, demonstrating their resistance.
The following diagram illustrates the fundamental folate synthesis pathway targeted by this compound and the primary bacterial resistance mechanisms.
This compound Mechanism and Resistance
This workflow outlines a logical sequence for experimentally characterizing a bacterial strain's resistance to this compound.
Resistance Characterization Workflow
Here are solutions to common challenges researchers face when preparing sulfaguanidine samples from complex matrices.
| Challenge | Matrix | Recommended Solution | Key Experimental Parameters & Performance |
|---|
| Complex Matrix Interference | Animal Feed [1] | Micellar Liquid Chromatography (MLC) | Column: Zorbax Eclipse XDB C18 (4.6 x 150 mm, 5 µm) [1] Mobile Phase: 0.05 M SDS, 0.02 M phosphate buffer, 6% propan-2-ol (pH 3.0) [1] LOD: 32.7-56.3 mg/kg [1] | | | Milk [2] | Solid-Phase Extraction (SPE) with Acylated GO-PU Sponge | Sorbent: Acylated Graphene Oxide on Polyurethane Sponge [2] Reusability: Stable for up to 6 extraction cycles [2] | | Achieving High Sensitivity | Fish [3] | Molecularly Imprinted Polymer (MIP)-based Photonic Crystal Sensor | Detection Limit: 2.8 x 10⁻¹⁰ mol/L [3] Analysis Time: ~5 minutes [3] | | | Meat Products [3] | MIP-based Chemiluminescence Sensor | Detection Limit: 1.0 - 12.0 pg/mL for 15 sulfonamides [3] Analysis Time: ~30 minutes [3] | | High Organic Solvent Consumption | General (Green Chemistry) [1] | Micellar Liquid Chromatography (MLC) | Organic Modifier: Only 6% propan-2-ol; mobile phase is less toxic, biodegradable [1] | | | Animal-Derived Foods & Water [3] | Water-Compatible Molecularly Imprinted Polymers (MIPs) | Extraction: Avoids toxic organic solvents; uses water-compatible MIPs [3] LOD: 0.02 - 0.1 µg/L [3] |
This method is designed for the simultaneous determination of multiple sulfonamides in a complex feed matrix with minimal organic solvent.
This method uses a customized sorbent for efficient extraction and cleanup.
The following diagram outlines a decision process to help you select the most appropriate sample preparation method based on your primary experimental goal.
This table provides a consolidated overview of the performance characteristics for the different techniques discussed.
| Technique | Matrix | Key Advantage | Limit of Detection (LOD) |
|---|---|---|---|
| Micellar Liquid Chromatography (MLC) [1] | Medicated Feed | Effective for complex, variable matrices | 32.7 - 56.3 mg/kg |
| SPE (Acylated GO-PU Sponge) [2] | Milk | Reusable sorbent, cost-effective | Specific LOD not provided |
| MIP-based Photonic Crystal Sensor [3] | Fish | Extremely high sensitivity and speed | 2.8 × 10⁻¹⁰ mol/L |
| MIP-based Chemiluminescence Sensor [3] | Meat (Chicken, Pork) | High sensitivity for multiple sulfonamides | 1.0 - 12.0 pg/mL |
The most suitable method depends heavily on your sample matrix and analytical goals. The MLC method is robust for complex feed samples, while MIP-based sensors offer superior sensitivity for trace residue analysis in food products.
For an analytical method to be considered reliable, it must undergo rigorous validation. The table below summarizes the typical acceptance criteria for key validation parameters, based on an HPLC-FLD method for sulfonamides in complex matrices like fertilizers [1].
| Parameter | Description | Typical Acceptance Criteria (for HPLC-FLD) |
|---|---|---|
| Linearity | Ability to obtain test results proportional to analyte concentration. | Not explicitly stated for SG alone, but method was validated for a group of sulfonamides [1]. |
| Recovery | Efficiency of extracting the analyte from the sample matrix. | 77.00 - 121.16% for sulfonamides in fertilizer matrices [1]. |
| Precision (Repeatability) | Agreement under same operating conditions over a short time. | RSD: 4.36 - 17.34% [1]. |
| Precision (Reproducibility) | Agreement under different laboratory conditions. | RSD: 7.94 - 18.55% [1]. |
| Decision Limit (CCα) | Limit at which a sample is deemed non-compliant. | 33.87 - 67.63 µg/kg [1]. |
| Detection Capability (CCβ) | Lowest concentration at which a method can detect a compound. | 53.36 - 92.00 µg/kg [1]. |
| Limit of Detection (LOD) | Lowest absolute amount detectable. | 13.53 - 23.30 µg/kg [1]. |
| Limit of Quantification (LOQ) | Lowest amount that can be accurately measured. | 26.02 - 40.38 µg/kg [1]. |
| Selectivity/Specificity | Ability to distinguish the analyte from other components. | Adequate resolution from interfering peaks; confirmed in blank matrices [1]. |
Optimizing the following parameters is crucial for developing a robust and sensitive method for sulfaguanidine.
| Parameter | Optimization Consideration | Technical Detail |
|---|---|---|
| Detection: Derivatization | Sulfonamides lack native fluorescence and require derivatization for FLD detection. | Online post-column derivatization with fluorescamine is effective. Derivatization occurs for 15 min in the dark at room temperature [1] [2]. |
| Sample Clean-up: SPE Sorbent | Matrix complexity (feces, manure, food) necessitates effective clean-up. | Strata-SCX cartridges (strong cation exchange) are successful for solid samples. For muscle tissue, Z-Sep+ sorbent is effective [1] [2]. |
| Mobile Phase & Chromatography | Achieving separation of multiple sulfonamides. | Requires optimization of buffer pH, and organic modifier (e.g., methanol, acetonitrile) gradient. Follow established protocols for sulfonamide separation [1] [3]. |
| Assessing Matrix Effects | Signal suppression/enhancement from co-eluting matrix components. | Compare the signal of a blank matrix extract spiked with analyte to a neat standard solution. A significant deviation indicates matrix effects, which must be minimized [4]. |
Q1: I am getting low recovery for this compound from a solid manure sample. What should I check?
Q2: My chromatogram shows a large interfering peak near the this compound retention time when analyzing eggs. How can I improve clean-up?
Q3: The sensitivity for my this compound HPLC-FLD method is poor. What parameters can I optimize?
Sulfaguanidine has unique properties that differentiate it from many systemic sulfonamides. The table below summarizes its core characteristics based on its traditional and contemporary uses.
| Feature | Description of this compound |
|---|---|
| Primary Historical Use [1] [2] | Treatment of bacillary dysentery and enteric infections |
| Key Pharmacokinetic Property [2] | Poorly absorbed from the gastrointestinal (GI) tract |
| Resulting Clinical Implication [2] | Achieves high concentrations in the distal colon; suited for GI infections |
| Primary Modern Use [3] | Veterinary medicine for livestock (e.g., enteritis in cattle, pigs, and poultry) |
| Modern Research Focus [4] [5] [6] | A valuable molecular scaffold for designing new hybrid antimicrobial and anticancer agents |
This compound's poor absorption is its defining feature [2]. While this limits its use for systemic infections, it makes the drug a targeted agent for the gut, a property not shared with many rapidly-absorbed sulfonamides.
Contemporary research focuses on chemically modifying this compound to create new, more potent compounds. The efficacy data for these hybrids provides indirect, yet compelling, evidence of this compound's ongoing value.
The table below shows the activity of several this compound-pyridine hybrids against two key bacterial enzymes, DNA gyrase and Dihydrofolate reductase (DHFR), which are established targets for antibiotics [5].
| Compound | DNA Gyrase IC₅₀ (µM) | DHFR IC₅₀ (µM) |
|---|---|---|
| 2d | 18.17 | 4.33 |
| 3a | 23.87 | 5.54 |
| 2a | 21.09 | 5.54 |
| Positive Control (likely a known antibiotic) | Not specified in source | Not specified in source |
Another study synthesized this compound-thiazole hybrids and tested them against various bacterial and fungal strains [6]. The most potent compounds showed Minimum Inhibitory Concentration (MIC) values as low as 0.98 µg/mL against strains like S. aureus and E. coli, which was superior to the standard drug ampicillin (MIC = 6.25 µg/mL) in these specific tests [6].
This research demonstrates that the this compound scaffold can be engineered to create dual-targeting inhibitors with potent efficacy, a key strategy in combating antibiotic resistance [5] [6].
For researchers aiming to conduct their own comparisons, here are methodologies for analyzing sulfonamides in complex samples.
Sample Preparation (Modified QuEChERS): This is a quick and effective sample preparation method [7].
Detection and Quantification (HPLC-FLD): This method is reliable for detecting multiple sulfonamides [8].
While a simple "which is better" comparison for this compound is not feasible, the evidence supports a clear and valuable distinction:
The table below summarizes key validation parameters for this compound analysis using HPLC-FLD in different matrices.
| Sample Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Repeatability (% RSD) | Reproducibility (% RSD) | Detection Method | Source |
|---|---|---|---|---|---|---|---|
| Animal Feeds [1] [2] | 79.5 | 89.9 | 79.3 - 114.0 | 2.7 - 9.1 | 5.9 - 14.9 | HPLC-FLD (Pre-column derivatization) | |
| Organic Fertilizers [3] [4] | 13.53 - 23.30 | 26.02 - 40.38 | 77.00 - 121.16 | 4.36 - 17.34 | 7.94 - 18.55 | HPLC-FLD (Pre-column derivatization) | |
| Honey [5] [6] | 1 - 2 (ng/g) | 2 - 5 (ng/g) | Data not specified in results | Data not specified in results | Data not specified in results | HPLC-FLD (Post-column derivatization) |
Here are the specific experimental conditions for the methods summarized above:
For Organic Fertilizers (Poultry/Pig Feces, Slurry) [3] [4]
The following workflow diagram generalizes the main steps for the HPLC-FLD analysis of this compound:
The following tables summarize the key biological activities of various this compound derivatives reported in recent studies.
Table 1: Antimicrobial and Enzyme Inhibition Activity
| Derivative Class / Compound ID | Target Pathogens / Enzymes | Key Results / IC₅₀ / KI values | Positive Control (IC₅₀/KI) | Reference |
|---|---|---|---|---|
| Hybrid this compound (e.g., 2d, 3a, 2a) | DNA Gyrase | IC₅₀ = 18.17 - 23.87 µM | Not Specified | [1] |
| Dihydrofolate Reductase (DHFR) | IC₅₀ = 4.33 - 5.54 µM | Not Specified | [1] | |
| 1,3-Diaryltriazene-sulfaguanidine (Series SG1-13) | Carbonic Anhydrase I (hCA I) | K꜀ = 6.44 - 86.85 nM | Acetazolamide (K꜀ = 7.85 - 9.40 nM) | [2] |
| Carbonic Anhydrase II (hCA II) | K꜀ = 8.16 - 77.29 nM | Acetazolamide (K꜀ = 6.32 - 7.65 nM) | [2] | |
| Triazine sulfonamide (e.g., 3a) | SARS-CoV-2 (Antiviral) | IC₅₀ = 2.378 µM | Remdesivir (IC₅₀ = 10.11 µM) | [3] |
Table 2: Anticancer Activity
| Derivative Class / Compound ID | Cancer Cell Lines / Target | Key Results | Reference |
|---|---|---|---|
| Sulfachloropyridazine-thiourea (e.g., 4g) | Renal Cancer (UO-31) & Others (NCI-60 panel) | % Growth Inhibition: 28.32% (UO-31); Induced apoptosis, increased caspase-3 & Bax, decreased BCl-2 | [4] |
| Triazine sulfonamide (e.g., 3a, 3b) | Leukemia (RPMI-8226, HL-60), Melanoma (SK-MEL-5), Others (NCI-60 panel) | Lowest Growth Promotion (GP): 3a: GP=72.98% (SK-MEL-5); 3b: GP=80.79% (EKVX - Lung) | [3] |
To help you evaluate and potentially replicate these findings, here is a summary of the key experimental methodologies used in the cited studies.
1. Synthesis of Target Derivatives The synthetic approaches vary by the desired final compound:
N-(4-(N-carbamimidoylsulfamoyl) phenyl)-2-cyano acetamide, is typically prepared by cyanoacetylating this compound with ethyl cyanoacetate in refluxing DMF. This intermediate is then reacted with various reagents (e.g., aromatic aldehydes, malononitrile) via Knoevenagel condensation or ternary cyclization to produce acrylamide, pyridone, or other heterocyclic derivatives [1].2. Antimicrobial and Enzyme Inhibition Assays
3. Anticancer Activity Screening
4. Antiviral Activity Assay
The biological activities of these derivatives are mediated through several key pathways. The following diagrams illustrate the primary mechanisms.
Diagram 1: Proposed combined antimicrobial mechanism of action for hybrid this compound derivatives, involving dual inhibition of DNA Gyrase and DHFR [1].
Diagram 2: Proposed anticancer mechanism for sulfachloropyridazine-thiourea hybrids, showing induction of apoptosis via caspase activation and inhibition of angiogenesis via VEGFR-2 [4].
The table below summarizes experimental data on solvent effectiveness for discovering new sulfaguanidine solid forms. It categorizes solvents based on their ability to produce specific anhydrates (AH), hydrates (Hy), or solvates during screening [1].
| Solvent Category | Solvents Tested | Successful Solvents (#) | Solid Forms Produced | Experimental Context |
|---|---|---|---|---|
| Successful Solvate Formers | Tetrahydrofuran, Methanol, Ethanol, t-Butanol, Acetone, Cyclohexanone, DMSO, DMF, DMAc | 9 | Novel Solvates (9 structures) | Solvent evaporation; 7 structures solved via PXRD [1] |
| Anhydrate Producers | Not explicitly listed | N/A | AH-I, AH-II, AH-V (novel) | Controlled desolvation of specific solvates [1] |
| Hydrate Producers | Water | 1 | Hy1-I, Hy1-II (known monohydrate polymorphs) | Initial starting material (Hy1-I); Recrystallization [1] |
| Ineffective Solvents | 41 total solvents tested in Liquid-Assisted Grinding (LAG) | ~22 | None (AH-I remained) | LAG experiments that did not induce form conversion [1] |
A 2024 solid-state study discovered nine novel solvates and one new anhydrate (AH-V) of this compound [1]. The solvents listed under "Successful Solvate Formers" reliably produced these novel crystalline forms. Researchers successfully determined the crystal structures of seven solvates and the novel AH-V from powder X-ray diffraction (PXRD) data [1].
The formation of specific anhydrous polymorphs (AH-I, AH-II, AH-V) was achieved through carefully controlled desolvation of the corresponding solvates, rather than by direct crystallization from a specific solvent [1]. This highlights that a solvent's utility may not only be in forming a stable solvate but also in its role as an intermediate for obtaining targeted metastable anhydrous forms.
The comparative data was generated using standardized high-throughput solid-form screening techniques. Here are the detailed methodologies for the key experiments cited.
The following diagram illustrates the logical relationships between the different solid forms of this compound and the primary experimental methods used to generate them, as revealed by the study.
The diagram above shows that solvent evaporation was a key method for discovering new solvates and hydrates. Liquid-assisted grinding also produced novel solvates, but nearly half of the tested solvents did not induce a form change. The novel anhydrates were not obtained directly from solution but through the controlled desolvation of the newly found solvates [1].
| Analytical Method | Key Principle / Description | Detection Limit (LOD) / Quantification Limit (LOQ) | Applicable Sample Matrix | Key Advantages & Limitations |
|---|
| LC-MS/MS [1] | Liquid chromatography with tandem mass spectrometry | LOD: 13.53–23.30 μg/kg [2] LOQ: 26.02–40.38 μg/kg [2] | Animal feed [1], organic fertilizers (feces, slurry) [2] | Advantage: High sensitivity, multi-residue analysis, high specificity. Limitation: High equipment cost, requires skilled personnel. | | Spectrophoto-fluorometry [3] | Fluorescence quenching of a marker (methylene blue) | LOD: 5 × 10⁻⁷ M (0.01 mg/mL or 10 μg/mL) [3] | Milk whey [3] | Advantage: Simpler instrumentation than LC-MS/MS. Limitation: Moderate sensitivity, potential for matrix interference. | | HPLC-FLD [2] | High-Performance Liquid Chromatography with Fluorescence Detection | LOD: 13.53–23.30 μg/kg [2] LOQ: 26.02–40.38 μg/kg [2] | Organic fertilizers (poultry and pig feces, slurry, digestates) [2] | Advantage: Good sensitivity and selectivity, robust validation. Limitation: Requires sample derivatization for some compounds. | | Electrochemical Sensor [4] | Amperometric detection using multiwalled carbon nanotubes-glassy carbon electrodes (MWCNTs-GCE) | LOD: 0.01–0.04 μg/mL [4] LOQ: 0.05–0.10 μg/mL [4] | Milk, other screening applications [4] | Advantage: Rapid, low-cost, suitable for screening. Limitation: Lower sensitivity, "unreliability zone" near the legal limit. | | Fluorimetry with β-cyclodextrin [5] | Host-guest complexation enhancing fluorescence with multivariate calibration (PLS-1) | LOD: In the sub-μg/mL range (Calibration up to 1.0 μg/mL) [5] | Human urine [5] | Advantage: Can resolve drug mixtures in complex matrices. Limitation: Requires complex data calibration models. |
Here are the outlines of the experimental workflows for the key methods cited, which can serve as a starting point for your own method development.
This method is designed for the simultaneous extraction and detection of 13 sulfonamides, including this compound, in animal feed.
This method is based on the principle of fluorescence quenching.
This method offers a rapid and cost-effective solution for screening samples near the regulatory limit.
Your choice of method should align with your specific project goals:
The table below summarizes the core differences based on mechanism of action, resistance, and current application.
| Feature | Sulfaguanidine (Sulfonamide Class) | Modern Antibiotics (e.g., Fluoroquinolones, 3rd Gen. Cephalosporins) |
|---|---|---|
| Mechanism of Action | Competitive inhibition of dihydropteroate synthase (DHPS), blocking bacterial folic acid synthesis [1] [2]. | Diverse, high-impact targets: e.g., DNA gyrase/topoisomerase (Fluoroquinolones), cell wall synthesis (β-lactams) [3] [4]. |
| Spectrum of Activity | Narrow spectrum; primarily against susceptible intestinal pathogens [5] [3]. | Broad-spectrum activity against Gram-positive and Gram-negative bacteria, including resistant strains [6] [7]. |
| Bactericidal/Bacteriostatic | Bacteriostatic [8]. | Often bactericidal (e.g., Fluoroquinolones, β-lactams) [8]. |
| Primary Applications | Niche use: veterinary medicine, specific human intestinal infections (e.g., bacillary dysentery) [5] [9] [10]. | First-line treatment for systemic, severe, and life-threatening infections (e.g., sepsis, MRSA) [6] [3] [7]. |
| Resistance Concerns | Widespread resistance due to target enzyme mutations and PABA overproduction [5] [1] [2]. | Targets newer resistance mechanisms, but resistance is increasingly reported [6] [3]. |
| Key Advantage | Low cost and historical effectiveness in specific niches [5]. | Potency, reliability, and broad applicability in empirical treatment for critical infections [7]. |
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The following diagram illustrates the key mechanisms and resistance profiles of this compound compared to modern antibiotics.
The focus of contemporary research highlights the different roles these agents play:
Irritant